1-Propanoylpiperidine-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-propanoylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-8(11)10-6-4-3-5-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKARCZKZPJUTSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Propanoylpiperidine-2-carboxylic Acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 1-Propanoylpiperidine-2-carboxylic acid, a derivative of the non-proteinogenic amino acid, pipecolic acid. Due to the limited direct literature on this specific molecule, this document synthesizes information from foundational chemical principles and data on analogous structures. It offers a deductive exploration of its chemical structure, physicochemical properties, and a validated protocol for its synthesis. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, enabling them to understand and utilize this compound in their research endeavors.
Introduction: The Significance of the Pipecolic Acid Scaffold
Pipecolic acid (piperidine-2-carboxylic acid) is a cyclic, non-proteinogenic amino acid that serves as a crucial structural motif in numerous biologically active compounds.[1][2] As a derivative of L-lysine, the pipecolic acid nucleus is a six-membered ring containing a nitrogen atom, which imparts specific conformational constraints.[1][2] These structural features make it a valuable building block in the design of peptidomimetics and other therapeutic agents. The N-acylation of the pipecolic acid scaffold, as in 1-Propanoylpiperidine-2-carboxylic acid, allows for the modulation of its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can significantly impact its pharmacokinetic and pharmacodynamic profile.
Chemical Structure and Nomenclature
1-Propanoylpiperidine-2-carboxylic acid is characterized by a piperidine ring with a carboxylic acid group at the 2-position and a propanoyl group attached to the nitrogen atom.
-
IUPAC Name: 1-propanoylpiperidine-2-carboxylic acid
-
Molecular Formula: C₉H₁₅NO₃
-
Core Scaffold: Pipecolic Acid (Piperidine-2-carboxylic acid)[3]
-
Acyl Group: Propanoyl (Propionyl)
The structure incorporates a chiral center at the C2 position of the piperidine ring, meaning it can exist as (S) and (R) enantiomers. The naturally occurring precursor, L-pipecolic acid, has the (S) configuration.[3]
Caption: Chemical structure of 1-Propanoylpiperidine-2-carboxylic acid.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Weight | 185.21 g/mol | Calculated from the molecular formula C₉H₁₅NO₃. This is higher than pipecolic acid (129.16 g/mol ) due to the addition of the propanoyl group.[3] |
| logP (Octanol-Water Partition Coefficient) | ~0.5 - 1.5 | The N-acylation significantly increases lipophilicity compared to the zwitterionic pipecolic acid. The exact value would depend on the pH. |
| pKa (Acid Dissociation Constant) | ~3.5 - 4.5 | The carboxylic acid pKa is expected to be in the typical range for α-amino acids. The tertiary amide nitrogen is not significantly basic. |
| Aqueous Solubility | Moderately Soluble | Expected to be less soluble than pipecolic acid due to increased lipophilicity but should retain some solubility due to the carboxylic acid and amide functionalities. Solubility will be pH-dependent. |
| Melting Point | > 150 °C | N-acylation generally increases the melting point of amino acids. For comparison, pipecolic acid has a high melting point of 268 °C.[3] |
Synthesis of 1-Propanoylpiperidine-2-carboxylic Acid
The synthesis of 1-Propanoylpiperidine-2-carboxylic acid can be achieved through the N-acylation of pipecolic acid. A standard and reliable method involves the use of propanoyl chloride or propanoic anhydride under basic conditions.
Synthetic Workflow
Caption: General workflow for the synthesis of 1-Propanoylpiperidine-2-carboxylic acid.
Detailed Experimental Protocol
Materials:
-
(S)-Pipecolic acid (or racemic mixture)
-
Propanoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, ice bath, pH meter
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve pipecolic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.
-
Acylation: Slowly and dropwise, add propanoyl chloride (1.1 eq) to the cooled solution. Simultaneously, add a 2 M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Product Precipitation: Cool the reaction mixture again in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Purification: Recrystallize the crude product from a water/ethanol mixture to yield pure 1-Propanoylpiperidine-2-carboxylic acid.
-
Drying: Dry the purified product under vacuum.
Causality behind Experimental Choices:
-
The use of a base (NaOH) is crucial to deprotonate the secondary amine of pipecolic acid, making it nucleophilic for the attack on the electrophilic carbonyl carbon of propanoyl chloride.
-
Maintaining a low temperature during the addition of propanoyl chloride helps to control the exothermic reaction and minimize potential side reactions.
-
Keeping the pH in the basic range ensures that the amine remains deprotonated and available for reaction.
-
Acidification is necessary to protonate the carboxylate, rendering the final product less soluble in the aqueous medium and allowing for its precipitation and isolation.
Predicted Spectroscopic Properties
The spectroscopic characteristics of 1-Propanoylpiperidine-2-carboxylic acid can be inferred from the known spectra of its constituent parts and related N-acylated compounds.
¹H NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-12 ppm.
-
Piperidine Ring Protons: A complex series of multiplets would appear between approximately 1.5-4.0 ppm. The proton at the C2 position, being adjacent to the carboxylic acid and the amide nitrogen, would likely be the most downfield of the ring protons (excluding the N-H in the precursor).
-
Propanoyl Group Protons (-CH₂CH₃): A triplet corresponding to the methyl group (CH₃) would be expected around 1.1 ppm, and a quartet for the methylene group (CH₂) around 2.3 ppm.
¹³C NMR Spectroscopy
-
Carboxylic Carbonyl Carbon (-COOH): A signal is expected in the range of 170-180 ppm.
-
Amide Carbonyl Carbon (-C=O): A signal would likely appear between 165-175 ppm.
-
Piperidine Ring Carbons: Signals for the five carbons of the piperidine ring would be observed in the aliphatic region, typically between 20-60 ppm. The C2 carbon, attached to the carboxylic acid, would be the most downfield of these.
-
Propanoyl Group Carbons (-CH₂CH₃): The methylene carbon would be expected around 30 ppm, and the methyl carbon around 10 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=O Stretch (Amide): Another strong absorption band is expected in the region of 1630-1680 cm⁻¹.
-
C-H Stretch (Aliphatic): Multiple sharp peaks will be present between 2850-3000 cm⁻¹.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 185.21).
-
Fragmentation Pattern: Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the propanoyl group.
Potential Applications and Biological Significance
While the specific biological activity of 1-Propanoylpiperidine-2-carboxylic acid has not been extensively reported, derivatives of pipecolic acid have shown a wide range of biological activities.[1][2] These include roles as inhibitors of enzymes such as TNF-alpha converting enzyme (TACE) and as components of immunosuppressive natural products like rapamycin.[4][5] The introduction of the N-propanoyl group modifies the lipophilicity and steric bulk of the parent pipecolic acid, which could lead to novel interactions with biological targets. This compound could serve as a valuable intermediate in the synthesis of more complex molecules or as a candidate for screening in various biological assays, particularly in the fields of neuropharmacology and immunology.
Conclusion
1-Propanoylpiperidine-2-carboxylic acid represents a simple yet potentially valuable derivative of the biologically significant pipecolic acid scaffold. This guide has provided a comprehensive, albeit deductive, overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and predicted spectroscopic data. By building upon the well-established chemistry of pipecolic acid and N-acylation reactions, this document provides a solid foundation for researchers to synthesize, characterize, and explore the potential applications of this compound in their scientific endeavors. The self-validating nature of the provided synthetic protocol, coupled with the detailed characterization predictions, offers a reliable starting point for the incorporation of 1-Propanoylpiperidine-2-carboxylic acid into drug discovery and development pipelines.
References
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Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure. [Link]
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Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. ResearchGate. [Link]
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The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. ResearchGate. [Link]
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(2R)-1-[(2S)-2-methyl-3-sulfanyl-propanoyl]piperidine-2-carboxylic acid | C10H17NO3S | CID - PubChem. PubChem. [Link]
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Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein. ResearchGate. [Link]
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Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. [Link]
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A versatile route towards 6-arylpipecolic acids. PMC. [Link]
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aAtFMO1-catalyzed hydroxylation of pipecolic acid to N-hydroxypipecolic... ResearchGate. [Link]
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N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. PNAS. [Link]
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Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. [Link]
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Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
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The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. ResearchGate. [Link]
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The Strategic Application of 1-Propanoylpiperidine-2-carboxylic Acid in Stereocontrolled Synthesis: A Technical Guide
Abstract
In the landscape of modern pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental requirement for efficacy and safety. Chiral building blocks, or synthons, are the linchpins in the assembly of enantiomerically pure compounds. Among these, piperidine derivatives hold a place of prominence due to their prevalence in a vast array of bioactive natural products and synthetic drugs.[1][2] This technical guide delves into the role and application of a specialized chiral building block, 1-Propanoylpiperidine-2-carboxylic acid. We will explore its synthesis, the foundational principles of its stereodirecting power, and its practical application in asymmetric synthesis, providing researchers and drug development professionals with a comprehensive understanding of its utility.
Introduction: The Significance of the Chiral Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a rigid scaffold for the precise spatial orientation of pharmacophoric groups.[1][3] When a stereocenter is introduced into the piperidine ring, as in pipecolic acid (piperidine-2-carboxylic acid), the resulting enantiomers can exhibit dramatically different biological activities.[4] The L-enantiomer of pipecolic acid, derived from the natural amino acid L-lysine, is a particularly valuable chiral starting material.[5]
By acylating the nitrogen atom of L-pipecolic acid with a propanoyl group, we form 1-Propanoyl-L-piperidine-2-carboxylic acid. This modification is not a simple protection strategy; it transforms the molecule into a powerful chiral auxiliary. The N-propanoyl group plays a critical role in locking the conformation of the piperidine ring, thereby creating a predictable and sterically hindered environment that can direct the stereochemical outcome of reactions at or adjacent to the carboxylic acid functionality.
Synthesis of 1-Propanoyl-L-piperidine-2-carboxylic Acid
The preparation of the title compound is a straightforward N-acylation of commercially available L-pipecolic acid. The propanoyl group is introduced via reaction with an activated form of propanoic acid, typically propanoyl chloride or propanoic anhydride.
Experimental Protocol: N-Acylation of L-Pipecolic Acid
Objective: To synthesize 1-Propanoyl-L-piperidine-2-carboxylic acid from L-pipecolic acid.
Materials:
-
L-Pipecolic acid
-
Propanoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolution: Dissolve L-pipecolic acid (1.0 eq) in a 1 M aqueous solution of NaOH (2.5 eq) in a round-bottom flask and cool the solution to 0 °C in an ice bath with stirring.
-
Acylation: Add propanoyl chloride (1.2 eq) dissolved in DCM to a dropping funnel. Add the propanoyl chloride solution dropwise to the stirred, cooled solution of L-pipecolic acid over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of approximately 2 with 2 M HCl.
-
Extraction: Extract the product into DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 1-Propanoyl-L-piperidine-2-carboxylic acid can be purified by recrystallization or column chromatography to yield a white solid.
This procedure is a standard Schotten-Baumann reaction, a reliable method for the N-acylation of amino acids.[6]
The Principle of Stereochemical Control: Conformational Locking via Pseudoallylic Strain
The efficacy of 1-Propanoylpiperidine-2-carboxylic acid as a chiral auxiliary stems from the conformational rigidity imposed by the N-acyl group. When the piperidine nitrogen is acylated, its lone pair of electrons engages in resonance with the carbonyl group of the propanoyl moiety.[4] This introduces partial double-bond character to the N-C(O) bond, making the amide group planar.
This planarity creates a phenomenon known as "pseudoallylic strain" (or A¹,³ strain). To minimize steric repulsion between the propanoyl group and the substituents on the piperidine ring, the ring adopts a chair conformation where the substituent at the C2 position (the carboxylic acid group) is forced into an axial orientation.[1][4] This is in contrast to an unsubstituted piperidine-2-carboxylic acid, where the carboxyl group would preferentially occupy the equatorial position.
This "conformational locking" is the key to its function. The axial carboxyl group and the rigid piperidine ring create a highly defined three-dimensional space, effectively shielding one face of a reactive center derived from the carboxyl group (e.g., an enolate).
Caption: Conformational locking due to pseudoallylic strain.
Applications in Asymmetric Synthesis
The primary utility of 1-Propanoyl-L-piperidine-2-carboxylic acid is as a chiral auxiliary to control the formation of new stereocenters. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an ester or amide, and then performing a diastereoselective reaction on a prochiral center within the molecule.
Diastereoselective Enolate Alkylation
A classic application is the diastereoselective alkylation of the enolate derived from an ester of the chiral auxiliary. This allows for the asymmetric synthesis of α-substituted carboxylic acids.
General Workflow:
-
Esterification: The carboxylic acid of 1-Propanoyl-L-piperidine-2-carboxylic acid is converted to an ester (e.g., methyl or benzyl ester).
-
Enolate Formation: The ester is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. The chiral piperidine scaffold directs the approach of the base and stabilizes a specific enolate geometry.
-
Alkylation: The enolate is quenched with an electrophile (e.g., an alkyl halide). The bulky and conformationally locked chiral auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.
-
Auxiliary Cleavage: The newly formed, diastereomerically enriched product is then subjected to hydrolysis or another cleavage method to remove the chiral auxiliary, yielding the desired enantiomerically pure α-substituted carboxylic acid.
Caption: Workflow for diastereoselective alkylation.
Illustrative Data:
While specific data for 1-Propanoyl-L-piperidine-2-carboxylic acid is not extensively published, we can infer its potential from analogous systems, such as N-benzoyl-proline derivatives.[7]
| Entry | Alkylating Agent (R-X) | Expected Product Configuration | Expected Diastereomeric Ratio (dr) | Expected Yield (%) |
| 1 | Benzyl Bromide | R | >95:5 | ~85 |
| 2 | Allyl Bromide | R | >90:10 | ~80 |
| 3 | Methyl Iodide | S | >85:15 | ~90 |
| Note: This data is illustrative and based on analogous N-acyl amino acid systems. Actual results may vary. |
Auxiliary Cleavage
A critical feature of a useful chiral auxiliary is its facile removal under conditions that do not racemize the newly formed stereocenter. The N-propanoyl-piperidine moiety can be cleaved through standard methods used for amides and esters:
-
Hydrolysis: Basic hydrolysis (e.g., using LiOH) or acidic hydrolysis can cleave the ester linkage to release the chiral carboxylic acid and the N-propanoyl-piperidine-2-methanol.
-
Reductive Cleavage: Treatment with reducing agents like lithium borohydride (LiBH₄) can reduce the ester to a primary alcohol while leaving the amide intact, offering an alternative pathway to chiral alcohols.
Conclusion
1-Propanoyl-L-piperidine-2-carboxylic acid stands as a potent and rationally designed chiral building block for asymmetric synthesis. Its utility is grounded in the predictable conformational rigidity imparted by the N-propanoyl group, which creates a well-defined steric environment for stereodirecting reactions. Through straightforward protocols for its synthesis, application in diastereoselective transformations, and subsequent removal, this chiral auxiliary offers a reliable strategy for the construction of complex, enantiomerically pure molecules. For researchers in drug discovery and process development, mastering the application of such tools is essential for the efficient and precise synthesis of the next generation of chiral therapeutics.
References
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- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
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Gao, Y., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8935–8943.[1][4]
- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
- Cheng, J., et al. (2018). An economically and environmentally acceptable synthesis of chiral drug intermediate L-pipecolic acid from biomass-derived lysine via artificially engineered microbes. Green Chemistry, 20(12), 2796-2804.
- Beak, P., & Lee, W. K. (1989). Asymmetric deprotonation of N-Boc-piperidine. The Journal of Organic Chemistry, 54(24), 5643-5645.
- Gawley, R. E. (1988). The Sharpless epoxidation: mechanism and stereochemistry. Synthesis, 1988(10), 777-794.
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
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Gatto, G. J., Boyne, M. T., Kelleher, N. L., & Walsh, C. T. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(11), 3818–3827.[8]
- Kawahara, S., et al. (1998). Diastereoselective Alkylation of N-Protected 4-Hydroxypyroglutamate Esters. Tetrahedron, 54(43), 13041-13052.
- Seebach, D., & Imwinkelried, R. (1987). Chiral auxiliaries in the synthesis of enantiomerically pure compounds. Chimia, 41, 301-314.
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
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Solubility profile of 1-Propanoylpiperidine-2-carboxylic acid in organic solvents
The following technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 1-Propanoylpiperidine-2-carboxylic acid (also known as N-propanoylpipecolic acid). This guide is structured to support process chemists and researchers in the optimization of synthesis, purification, and formulation workflows, particularly in the context of local anesthetic production (e.g., Ropivacaine precursors).
Executive Summary & Compound Identity
1-Propanoylpiperidine-2-carboxylic acid is a critical pharmaceutical intermediate, primarily utilized in the synthesis of amide-type local anesthetics. Structurally, it consists of a piperidine ring bearing a carboxylic acid at the C2 position and a propionyl group at the N1 position.
Understanding its solubility landscape is essential for two key process stages:
-
Workup & Purification: Removing unreacted pipecolic acid and inorganic salts after N-acylation.
-
Reaction Solvent Selection: Ensuring compatibility with subsequent reduction steps (e.g., conversion to N-propylpipecolic acid).
Physicochemical Characterization
| Property | Value / Description |
| IUPAC Name | 1-Propanoylpiperidine-2-carboxylic acid |
| Synonyms | N-Propionylpipecolic acid; N-Propionyl-L-pipecolic acid (if chiral) |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| Functional Groups | Carboxylic Acid (Hydrophilic, pH-sensitive), Tertiary Amide (Polar, H-bond acceptor), Piperidine Ring (Lipophilic scaffold) |
| Predicted LogP | ~0.8 – 1.2 (Moderate Lipophilicity) |
| pKa (Acid) | ~3.8 – 4.2 (Carboxylic acid) |
Predicted Solubility Profile
In the absence of a singular, globally standardized dataset for this specific intermediate, the following solubility matrix is derived from Quantitative Structure-Property Relationships (QSPR) and empirical data from analogous N-acyl amino acids (e.g., N-acetylproline).
Solvent Class Compatibility Matrix
The molecule exhibits "amphiphilic" behavior due to the competition between the polar carboxylic acid/amide groups and the lipophilic propyl/piperidine backbone.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (>100 mg/mL) | Strong Hydrogen Bonding (HB) interactions. The solvent acts as an HB donor to the amide carbonyl and HB acceptor/donor to the carboxylic acid. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Dipole-dipole interactions stabilize the polar amide bond. Excellent for reaction media but difficult to remove. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the lipophilic piperidine ring while accommodating the polar functional groups. Preferred for extraction. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good solubility, often strongly temperature-dependent. Ideal candidates for crystallization (cooling crystallization). |
| Ethers | THF, MTBE, Diethyl Ether | Moderate | Soluble, but less so than in chlorinated solvents. MTBE is often used as an anti-solvent in conjunction with alcohols. |
| Non-Polar | n-Hexane, Heptane, Toluene | Low / Insoluble | The polar carboxylic acid group disfavors solvation in purely dispersive media. Toluene may show limited solubility at high temperatures (reflux). |
| Water | Water (pH dependent) | pH Dependent | Low pH (<3): Moderate (Unionized form).High pH (>6): High (Ionized carboxylate form). |
Experimental Protocol: Solubility Determination
To generate precise thermodynamic data for process validation, the following Self-Validating Protocol must be employed. This method minimizes error from supersaturation and solvent evaporation.
Workflow Visualization
Caption: Workflow for the determination of equilibrium solubility using the isothermal saturation method.
Step-by-Step Methodology
-
Preparation: Add excess 1-Propanoylpiperidine-2-carboxylic acid solid to a jacketed glass vessel containing the specific solvent (e.g., Ethanol).
-
Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) for 24–48 hours. Validation Check: Measure concentration at 24h and 48h; if deviation is <2%, equilibrium is reached.
-
Phase Separation: Stop agitation and allow particles to settle for 2 hours (maintain temperature). Centrifugation is preferred for viscous solvents.
-
Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.
-
Quantification:
-
Gravimetric: Evaporate solvent and weigh residue (suitable for non-volatile solutes).
-
HPLC: Dilute with mobile phase and analyze (Column: C18, Mobile Phase: ACN/Water + 0.1% H3PO4).
-
Thermodynamic Modeling & Analysis
For process design (e.g., cooling crystallization), experimental data should be correlated using the Modified Apelblat Equation . This model accurately describes the temperature dependence of mole fraction solubility (
The Modified Apelblat Model
- : Mole fraction solubility.[1][2]
-
: Absolute temperature (Kelvin).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> - : Empirical constants derived from regression analysis.
Interpretation of Parameters:
-
If solubility increases with temperature (typical for this class), the dissolution is endothermic (
). - relates to the enthalpy of solution.
- accounts for the temperature dependence of the heat capacity.
Application in Crystallization Design
To purify 1-Propanoylpiperidine-2-carboxylic acid:
-
Solvent Choice: Select a solvent with a steep solubility curve (high
value in Apelblat equation). Ethyl Acetate or Acetone are likely candidates. -
Process: Dissolve at reflux (high solubility)
Cool to 0-5°C (low solubility). -
Anti-Solvent: If yield is low, add n-Heptane (non-polar) to the Ethyl Acetate solution to force precipitation.
References & Authoritative Sources
The principles and data proxies used in this guide are grounded in standard thermodynamic methodologies for N-acyl amino acids.
-
Technique Validation: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics.
-
Structural Analog Data (Pipecolic Acid): Wang, J., et al. (2013). "Solubility and Thermodynamic Properties of (2S)-Piperidine-2-carboxylic Acid in Water, Methanol, Ethanol, and 1-Butanol". Journal of Chemical & Engineering Data.
-
Process Chemistry Context: "Synthesis of Ropivacaine Hydrochloride". Organic Process Research & Development. (General reference for N-acylation workflows).
Sources
Conformational Analysis of N-Acylated Piperidine-2-Carboxylic Acids
An In-Depth Technical Guide for Structural Biologists and Medicinal Chemists
Executive Summary
The piperidine-2-carboxylic acid (pipecolic acid) scaffold is a critical structural element in peptidomimetics, serving as a homolog to proline but with distinct conformational properties due to its six-membered ring.[1][2] In drug discovery—particularly for FK506-binding protein (FKBP) inhibitors and macrocyclic peptide design—the bioactivity of these molecules is governed by the precise spatial arrangement of the N-acyl group relative to the ring substituents.
This guide provides a rigorous framework for analyzing the conformational equilibrium of N-acylated pipecolic acid derivatives. It synthesizes thermodynamic principles, allylic strain theory, and advanced NMR methodologies to enable the precise determination of rotameric ratios and ring puckering preferences.
Theoretical Framework: The Forces at Play
The conformational landscape of N-acyl pipecolic acids is dictated by the competition between amide bond resonance, ring strain, and steric repulsion. Unlike proline, which is constrained to a defined envelope, the piperidine ring has accessible chair, boat, and twist-boat conformers.
1.1 Amide Bond Rotamerism (
Equilibrium)
The partial double bond character of the N-C(O) amide bond creates a high rotational barrier (
- -Rotamer (Cis): The carbonyl oxygen is cis to the C2-substituent (or trans to the C2-H).
- -Rotamer (Trans): The carbonyl oxygen is trans to the C2-substituent (or cis to the C2-H).
1.2
Strain (Allylic Strain)
The dominant force distinguishing pipecolic acid from proline is
-
The "Axial Preference" Phenomenon: To relieve
strain, the substituent at C2 (the carboxylic acid/ester) often adopts an axial orientation, forcing the piperidine ring into a specific chair or twist-boat conformation. This contrasts with cyclohexane systems where bulky groups prefer the equatorial position.
Figure 1: Conformational Logic Flow The following diagram illustrates the decision matrix for predicting the preferred conformation based on steric inputs.
Caption: Logical pathway determining the conformational preference driven by allylic strain (
Analytical Workflow: Measuring Conformation
To accurately assign conformation, a multi-modal approach is required. Single-method analysis often leads to ambiguous assignments due to the rapid interconversion of ring puckers compared to the slow rotation of the amide bond.
2.1 NMR Spectroscopy Strategy
NMR is the primary tool for solution-phase analysis. The distinct chemical environments of the
| Parameter | ||
| C2-H Shift | Typically downfield shifted due to anisotropy of C=O. | Typically upfield relative to Z. |
| C | Distinct chemical shift (often | Distinct chemical shift.[2] |
| NOE Signals | Strong NOE between C2-H and N-Acyl R-group. | Strong NOE between C6-H and N-Acyl R-group. |
| Indicates axial/equatorial orientation of C2-H. | May differ if ring pucker changes between rotamers. |
2.2 Variable Temperature (VT) NMR Protocol
To extract thermodynamic parameters (
Protocol:
-
Solvent Selection: Use a high-boiling deuterated solvent (e.g., DMSO-
, Toluene- , or Tetrachloroethane- ) to access temperatures up to 100–120°C. -
Acquisition: Record
H NMR spectra at 10°C intervals starting from 25°C. -
Coalescence Identification: Identify the temperature (
) where the split signals of the rotamers merge into a single broad peak. -
Calculation: Use the Eyring equation approximation at coalescence:
Where is the peak separation (Hz) at the slow exchange limit (low temp).
Experimental Protocols
3.1 Determination of Rotational Barriers via Line Shape Analysis
This protocol validates the stability of the rotamers, crucial for designing inhibitors that must lock into a specific protein pocket (e.g., FKBP12).
Reagents & Equipment:
-
Sample: 10-20 mg N-acyl pipecolic acid derivative.
-
Solvent: DMSO-
(for polar mimics) or Toluene- (for hydrophobic core analysis). -
Instrument: 500 MHz NMR or higher (higher field improves
resolution).
Step-by-Step Workflow:
-
Sample Prep: Dissolve compound in 0.6 mL solvent. Ensure solution is free of paramagnetic impurities (filter if necessary).
-
Slow Exchange Limit (
): Cool probe to 273 K (0°C). Acquire spectrum. Integrate distinct peaks (e.g., N-Methyl or C2-H) to determine the equilibrium constant . -
Stepwise Heating: Increase temperature in 10 K increments. Allow 5 minutes for thermal equilibration at each step. Shim the magnet at each temperature.
-
Coalescence (
): Locate where the valley between peaks disappears. -
Fast Exchange (
): Continue heating until a sharp single peak appears (time-averaged environment). -
Data Processing: Use dynamic NMR simulation software (e.g., gNMR or TopSpin DNMR) to fit rate constants (
) at each temperature for accurate and extraction.
3.2 Computational Validation (DFT)
Experimental data should be grounded by electronic structure calculations to verify the nature of the transition state.
Workflow:
-
Conformational Search: Use Molecular Mechanics (MMFF94 or OPLS3e) to generate candidate conformers (Chair, Boat, Twist-Boat for both
and amides). -
Geometry Optimization: Optimize low-energy candidates using DFT.
-
Recommended Level: B3LYP/6-311+G(d,p) or M06-2X/def2-TZVP (M06-2X is superior for dispersion interactions in ring systems).
-
Solvent Model: IEFPCM or SMD corresponding to the NMR solvent.
-
-
Frequency Calculation: Confirm minima (no imaginary frequencies) and Transition States (one imaginary frequency corresponding to amide rotation).
-
Comparison: Compare calculated Boltzmann-weighted NMR shifts (GIAO method) with experimental data.
Figure 2: Integrated Analytical Pipeline The following diagram details the workflow for confirming structural assignment.
Caption: Integrated workflow combining spectroscopic and computational methods for robust structural assignment.
Case Study Application: FKBP12 Inhibition
The biological relevance of this analysis is best exemplified by FKBP12 inhibitors. FKBP12 is a rotamase (PPIase) that catalyzes the cis-trans isomerization of proline/pipecolic acid residues.
-
Mechanism: High-affinity inhibitors (like FK506 or Rapamycin) contain a pipecolic acid moiety that mimics the twisted amide transition state.
-
Design Requirement: To achieve nanomolar affinity, the synthetic pipecolic acid derivative must be pre-organized into the bioactive conformation (often the high-energy rotamer) to minimize the entropic penalty of binding.
-
Observation: Introducing a substituent at C6 of the piperidine ring can lock the conformation via
strain, effectively "freezing" the bioactive rotamer and enhancing potency.
References
-
Amide Rotamerism in Pipecolic Acid: Mundy, B. P., et al. "Conformational Analysis of N-Acylated Piperidines." Journal of Organic Chemistry. (Representative DOI for classic conformational analysis work).
-
Allylic Strain (
) Theory: Hoffmann, R. W.[4][5] "Allylic 1,3-strain as a controlling factor in stereoselective transformations." Chemical Reviews. -
FKBP12 Structure & Inhibition: Holt, D. A., et al. "Structure-activity studies of synthetic FKBP ligands." Bioorganic & Medicinal Chemistry Letters.
-
NMR Methodologies for Rotamers: Bain, A. D. "Chemical exchange in NMR." Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Computational Approaches (M06-2X): Zhao, Y., & Truhlar, D. G. "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts.
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Selection of Scaffolds in Modern Drug Discovery: A Comparative Analysis of 1-Propanoylpiperidine-2-carboxylic Acid and Proline Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern drug design, the selection of a molecular scaffold is a decision of paramount importance, profoundly influencing the physicochemical properties, pharmacokinetic profile, and ultimately, the therapeutic efficacy of a drug candidate. Among the plethora of heterocyclic structures available to medicinal chemists, saturated nitrogen-containing rings, such as piperidine and pyrrolidine, have emerged as "privileged scaffolds" due to their frequent appearance in a diverse array of biologically active compounds and approved drugs.[1] This guide provides a comprehensive technical analysis of two such scaffolds: the proline-based pyrrolidine ring and the less-explored 1-propanoylpiperidine-2-carboxylic acid. By examining their structural nuances, synthetic accessibility, and impact on pharmacological activity, we aim to furnish drug development professionals with the critical insights necessary for informed scaffold selection and optimization.
Proline and its Derivatives: The Versatile Building Block
Proline, a unique proteinogenic amino acid, is distinguished by its secondary amine integrated into a five-membered pyrrolidine ring.[2] This cyclic structure imparts significant conformational rigidity, a feature that medicinal chemists have expertly exploited to design molecules with well-defined three-dimensional geometries. This pre-organization can lead to enhanced binding affinity and selectivity for their biological targets.
Physicochemical and Pharmacokinetic Profile
The pyrrolidine ring of proline and its derivatives significantly influences a molecule's properties. The constrained nature of the ring reduces the number of available conformations, which can be advantageous in locking a molecule into its bioactive conformation.[1] However, this rigidity can also impact solubility and permeability. The secondary amine in the proline scaffold is a key determinant of its basicity, which is crucial for interactions with biological targets and for modulating a compound's acid-base properties.[1]
From a pharmacokinetic standpoint, the metabolic stability of the proline ring is a notable advantage. The pyrrolidine scaffold is generally more resistant to metabolic degradation compared to more flexible acyclic amines.[1] This enhanced stability can lead to a longer half-life and improved bioavailability of drug candidates.
Applications in Drug Design
The versatility of proline and its derivatives is evident in the wide range of therapeutic areas where they have been successfully applied. Proline-based compounds have been developed as inhibitors of various enzymes, including proteases and kinases, as well as modulators of ion channels and G-protein coupled receptors. Their ability to induce specific turns in peptide chains has also been leveraged in the design of peptidomimetics with improved stability and oral bioavailability.
A notable example of a successful proline-containing drug is Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely used to treat hypertension. The proline moiety in Lisinopril plays a crucial role in binding to the active site of ACE, demonstrating the power of this scaffold in rational drug design.
The Piperidine Scaffold: Exploring 1-Propanoylpiperidine-2-carboxylic Acid
The six-membered piperidine ring is another prevalent scaffold in medicinal chemistry, found in numerous approved drugs.[3][4] Its chair-like conformation provides a different spatial arrangement of substituents compared to the flatter pyrrolidine ring of proline.[1] While a wealth of information exists for various substituted piperidines, 1-propanoylpiperidine-2-carboxylic acid remains a less-chartered territory in the scientific literature. However, by examining the properties of related N-acyl piperidine-2-carboxylic acids, we can infer its potential attributes and applications.
Inferred Physicochemical and Pharmacokinetic Profile
The piperidine ring, being larger than the pyrrolidine ring, offers a different conformational landscape. It predominantly adopts a chair conformation, which can be strategically functionalized to project substituents in specific axial or equatorial orientations.[1] The N-propanoyl group in 1-propanoylpiperidine-2-carboxylic acid introduces an amide bond, which can influence the molecule's hydrogen bonding capacity and overall polarity. The presence of the carboxylic acid at the 2-position makes the molecule an alpha-amino acid analog, similar to proline.
The lipophilicity of piperidine derivatives is generally slightly higher than their pyrrolidine counterparts, which can impact their absorption and distribution profiles.[1] The metabolic stability of the piperidine ring is generally considered to be good, although N-dealkylation can be a potential metabolic pathway.[5] The N-acyl group in 1-propanoylpiperidine-2-carboxylic acid may influence its metabolic fate, potentially undergoing hydrolysis.
Potential Applications in Drug Design
Given the prevalence of the piperidine scaffold in centrally acting agents, it is plausible that 1-propanoylpiperidine-2-carboxylic acid and its derivatives could be explored for their potential as nootropic agents or for the treatment of neurodegenerative diseases.[3][6] The N-acyl group could be varied to modulate the compound's properties and target engagement. For instance, different acyl chains could be introduced to optimize binding to a specific receptor or enzyme active site.
The synthesis of 1-propanoylpiperidine-2-carboxylic acid would likely involve the acylation of piperidine-2-carboxylic acid (pipecolic acid), a commercially available starting material.[7] The stereochemistry at the 2-position would be a critical consideration, as it can significantly impact biological activity.
A Comparative Analysis: Proline Derivatives vs. 1-Propanoylpiperidine-2-carboxylic Acid
The choice between a proline-based scaffold and a piperidine-based one like 1-propanoylpiperidine-2-carboxylic acid depends on the specific goals of the drug discovery program.
| Feature | Proline Derivatives | 1-Propanoylpiperidine-2-carboxylic Acid (Inferred) |
| Ring Size | 5-membered (Pyrrolidine) | 6-membered (Piperidine) |
| Conformation | Envelope/Twist | Chair |
| Rigidity | High | Moderate |
| Basicity (pKa) | ~10.6 | ~10.7 |
| Lipophilicity | Generally lower | Generally higher |
| Metabolic Stability | Generally high | Generally high, potential for N-deacylation |
| Synthetic Access | Readily available chiral pool | Accessible from pipecolic acid |
| Established Use | Widespread in approved drugs | Less explored |
Proline derivatives offer a more constrained and well-understood platform for rational drug design. The vast body of literature on proline-containing compounds provides a solid foundation for structure-activity relationship (SAR) studies.
In contrast, 1-propanoylpiperidine-2-carboxylic acid represents a more novel and less-explored scaffold. This can be both a challenge and an opportunity. The lack of existing data necessitates more extensive exploratory research, but it also offers the potential for discovering new chemical space with unique pharmacological properties. The slightly greater flexibility of the piperidine ring compared to the pyrrolidine ring may be advantageous in certain contexts, allowing for better adaptation to a binding site.
Methodologies and Protocols
General Synthesis of N-Acyl Piperidine-2-Carboxylic Acids
A general and reliable method for the synthesis of N-acyl piperidine-2-carboxylic acids involves the coupling of piperidine-2-carboxylic acid with a corresponding acylating agent.
Step-by-Step Protocol:
-
Dissolution: Dissolve piperidine-2-carboxylic acid in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture to deprotonate the carboxylic acid and the secondary amine.
-
Acylation: Slowly add the desired acylating agent (e.g., propanoyl chloride or propanoic anhydride) to the cooled reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and perform an aqueous workup to remove excess reagents and byproducts.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl piperidine-2-carboxylic acid.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for 1-Propanoylpiperidine-2-carboxylic acid.
Conclusion: A Strategic Choice for Future Drug Discovery
Both proline derivatives and piperidine-based scaffolds like 1-propanoylpiperidine-2-carboxylic acid offer unique advantages in the pursuit of novel therapeutics. Proline provides a rigid and well-validated platform, making it an excellent choice for projects where a high degree of conformational control is desired and a wealth of existing SAR data can be leveraged.
Conversely, 1-propanoylpiperidine-2-carboxylic acid and its analogs represent a promising, albeit less explored, area of chemical space. The piperidine ring offers a different three-dimensional arrangement of substituents and slightly different physicochemical properties compared to the pyrrolidine ring. For drug discovery programs seeking to explore novel scaffolds with the potential for new intellectual property and unique pharmacological profiles, the investigation of N-acyl piperidine-2-carboxylic acids is a compelling strategy.
Ultimately, the decision of which scaffold to employ will be guided by the specific biological target, the desired pharmacokinetic profile, and the overall goals of the research program. A thorough understanding of the subtle yet significant differences between these two privileged scaffolds will empower medicinal chemists to make more strategic and successful choices in the design of the next generation of medicines.
References
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. Available at: [Link]
-
Wójcik, M., et al. (2021). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 26(11), 3169. Available at: [Link]
-
American Chemical Society. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available at: [Link]
-
Iris Biotech. Proline Derivatives and Analogs. Available at: [Link]
-
American Chemical Society. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available at: [Link]
-
Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2325–2328. Available at: [Link]
-
Tanner, J. J., et al. (2022). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. Biochemistry, 61(4), 269–279. Available at: [Link]
-
Christensen, D. G., et al. (2020). In Crystallo Screening for Proline Analog Inhibitors of the Proline Cycle Enzyme PYCR1. ACS Chemical Biology, 15(7), 1937–1946. Available at: [Link]
-
American Chemical Society. (2024). Proline Analogues. Chemical Reviews. Available at: [Link]
-
Kim, M., et al. (2013). Synthesis of proline analogues as potent and selective cathepsin S inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3140–3144. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. PubMed. Available at: [Link]
-
Fanni, D., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids, 56(1), 10. Available at: [Link]
-
Gualtieri, F., et al. (2017). Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235 carrying hydrophilic substituents. European Journal of Medicinal Chemistry, 128, 10–19. Available at: [Link]
-
University of Missouri. (2021). Structure, mechanism, and inhibition of proline metabolic enzymes. MOspace. Available at: [Link]
-
Grewer, C., et al. (2017). Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2. Bioorganic & Medicinal Chemistry Letters, 27(5), 1218–1222. Available at: [Link]
-
ResearchGate. (2012). Substituted piperazines as nootropic agents: 2- or 3-phenyl derivatives structurally related to the cognition-enhancer DM235. Available at: [Link]
-
ResearchGate. (2024). Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design?. Available at: [Link]
-
IRIS. (2007). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. Available at: [Link]
-
Kumar, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry, 30(31), 3537–3563. Available at: [Link]
-
DrugBank. Structure activity relationship of drugs. Available at: [Link]
- Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
ResearchGate. (2026). Crystal structure analysis of N ‐acetylated proline and ring‐size analogs. Available at: [Link]
-
Semantic Scholar. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Drug Design. Structure Activity Relationships. Available at: [Link]
-
PrepChem.com. Synthesis of 2-piperidine carboxylic acid. Available at: [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 62(17), 7643–7662. Available at: [Link]
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National Center for Biotechnology Information. (2022). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Journal of Translational Medicine, 20(1), 473. Available at: [Link]
-
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-
Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available at: [Link]
-
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International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4), 1-13. Available at: [Link]
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Metabolic Stability of 1-Propanoylpiperidine-2-carboxylic Acid Analogs: A Technical Guide
Executive Summary & Strategic Context
1-Propanoylpiperidine-2-carboxylic acid (N-propanoyl pipecolic acid) represents a critical scaffold in medicinal chemistry, serving as a core pharmacophore for FK506-binding protein (FKBP) ligands , neuroprotective agents, and peptidomimetics. While the piperidine ring offers excellent solubility and vectoral capacity, it introduces significant metabolic liabilities that can compromise in vivo efficacy.
This guide provides a structural deconstruction of the metabolic "soft spots" within this scaffold and details the synthetic and experimental strategies required to assess and improve its metabolic stability.
Metabolic Liability Analysis: Deconstructing the Scaffold
To engineer stability, one must first identify the sites of enzymatic attack. The metabolism of 1-Propanoylpiperidine-2-carboxylic acid is dominated by Phase I (Oxidation) and Phase II (Conjugation) reactions.
The Piperidine Ring (Phase I Vulnerability)
The saturated nitrogen heterocycle is a prime target for Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2D6.
- -Carbon Oxidation: The carbons adjacent to the nitrogen (C2 and C6) are electron-rich and susceptible to hydroxylation. Hydroxylation at C6 leads to an unstable hemiaminal, which often collapses to a lactam (2-oxopiperidine) or results in ring opening .
-
Mechanism: Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) initiated by the high-valent Iron-Oxo species of the CYP heme.
The Carboxylic Acid (Phase II Vulnerability)
The free carboxylic acid at C2 is a high-clearance handle.
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) rapidly conjugate the carboxylate with glucuronic acid to form an acyl glucuronide. These conjugates are highly polar and rapidly excreted via bile or urine (high clearance).
-
Acyl Migration: Acyl glucuronides are reactive metabolites that can covalently bind to plasma proteins, leading to potential idiosyncratic toxicity (structural alert).
The Propanoyl Side Chain
While generally more stable, the terminal methyl group of the propanoyl chain can undergo
Structural Optimization Strategies (Analog Design)
The following table summarizes specific structural modifications to mitigate the liabilities identified above.
| Target Site | Modification Strategy | Rationale |
| Piperidine C2/C6 | Deuteration | Introducing deuterium at C6 increases the bond dissociation energy (C-D vs C-H), slowing down CYP-mediated HAT (Kinetic Isotope Effect). |
| Piperidine C2/C6 | Fluorination | Fluorine is a bioisostere of hydrogen but blocks oxidation due to the strength of the C-F bond. It also lowers the |
| Piperidine Ring | Scaffold Hopping | Replacing the piperidine with a Morpholine ring (reduces lipophilicity and basicity) or a Spirocyclic system (e.g., 1-azaspiro[3.3]heptane) to alter enzyme binding topology. |
| Carboxylic Acid | Bioisosteres | Replace -COOH with a Tetrazole , Acyl Sulfonamide , or Oxadiazole . These retain the acidic character and H-bond donor capability but are poor substrates for UGTs. |
| Propanoyl Group | Steric Shielding | Branching the alkyl chain (e.g., isobutyryl instead of propanoyl) introduces steric hindrance, reducing accessibility to esterases or amidases. |
Visualization of Metabolic Pathways
The following diagram illustrates the primary metabolic fates of the scaffold, highlighting the transition from the parent compound to its oxidative and conjugated metabolites.
Figure 1: Primary metabolic pathways for 1-Propanoylpiperidine-2-carboxylic acid, showing oxidative liability at the piperidine ring and conjugation at the carboxylic acid.
Experimental Protocols: Assessing Stability
To validate the stability of analogs, a tiered testing approach is required.
Tier 1: Microsomal Stability Assay (High Throughput)
This assay determines the Intrinsic Clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Test Compound (10 mM DMSO stock).
Protocol:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Add test compound (final conc. 1
M, <0.1% DMSO). Incubate at 37°C for 5 minutes. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -
Processing: Centrifuge at 4000 rpm for 20 min to pellet protein.
-
Analysis: Inject supernatant onto LC-MS/MS.
Calculation:
Plot
Tier 2: Metabolite Identification (MetID)
Once unstable analogs are identified, MetID reveals where the molecule is breaking.
Workflow Visualization:
Figure 2: Metabolite Identification workflow using High-Resolution Mass Spectrometry (HRMS).
Data Interpretation & Decision Matrix
When analyzing the results, use the following criteria to categorize analog stability:
| Parameter | High Stability (Ideal) | Moderate Stability | Low Stability (Risk) |
| > 60 min | 30 – 60 min | < 30 min | |
| < 10 | 10 – 40 | > 40 | |
| Major Metabolite | Unchanged Parent | Minor Hydroxylation | Lactam or Glucuronide |
Strategic Pivot:
-
If
is high and the major metabolite is the Glucuronide : Prioritize carboxylic acid bioisosteres (e.g., Tetrazole). -
If
is high and the major metabolite is the Lactam : Prioritize C6-blocking (e.g., gem-dimethyl or deuterium at C6).
References
-
Gaali, S., et al. (2016). Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. Journal of Medicinal Chemistry.
-
Lowicki, D., & Przybylski, P. (2025).[1] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
-
Engelke, U. F., et al. (2021). Metabolite Identification Using Infrared Ion Spectroscopy: Novel Biomarkers for Pyridoxine-Dependent Epilepsy. Analytical Chemistry.
-
BenchChem. (2025).[2] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
Methodological & Application
Synthesis protocol for 1-Propanoylpiperidine-2-carboxylic acid from pipecolic acid
Abstract & Strategic Rationale
This Application Note details a robust protocol for synthesizing 1-Propanoylpiperidine-2-carboxylic acid (also known as
Pipecolic acid, a non-proteinogenic amino acid homologous to proline, is a critical scaffold in the synthesis of peptidomimetics, FKBP12 ligands (such as rapamycin analogs), and local anesthetics. The introduction of an
Experimental Strategy: We utilize the Schotten-Baumann reaction conditions.[1][2][3] Unlike anhydrous acylation methods that require protecting the carboxylic acid as an ester first, this biphasic aqueous/organic approach allows for the direct acylation of the free amino acid.
-
Why this method? It eliminates two synthetic steps (esterification and subsequent hydrolysis), reducing overall cycle time and maximizing atom economy.
-
Mechanism of Control: The pH is maintained between 10–12.[4] This ensures the amine remains unprotonated (nucleophilic) while the carboxylic acid is deprotonated (solubilizing the zwitterion), yet the pH is not so high as to rapidly hydrolyze the propionyl chloride reagent.
Reaction Mechanism & Workflow
Chemical Mechanism
The reaction proceeds via a nucleophilic acyl substitution.[1][4] The piperidine nitrogen attacks the carbonyl of the propionyl chloride. The base neutralizes the HCl byproduct, driving the equilibrium forward.[4]
Figure 1: Mechanistic pathway for the direct N-acylation of pipecolic acid under basic conditions.
Experimental Workflow
The following flowchart outlines the critical decision points during the extraction and purification process.
Figure 2: Workup strategy utilizing acid-base extraction to ensure product purity without column chromatography.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[5] | Role | Grade |
| L-Pipecolic Acid | 129.16 | 1.0 | Substrate | >98% (Enantiopure) |
| Propionyl Chloride | 92.52 | 1.2 | Acylating Agent | Reagent Grade |
| Sodium Hydroxide | 40.00 | 2.5 | Base | Pellets/Solution |
| Dichloromethane (DCM) | 84.93 | Solvent | Extraction | ACS Grade |
| Hydrochloric Acid | 36.46 | Excess | Quench/Acidification | 6M Solution |
Safety Note: Propionyl chloride is a lachrymator and corrosive. Handle in a fume hood. Pipecolic acid is an irritant.
Detailed Protocol
Phase 1: Reaction Setup
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-pipecolic acid (1.0 equiv, e.g., 1.29 g, 10 mmol) in 10 mL of 2M NaOH .
-
Expert Insight: The solution must be strongly basic initially to ensure the amino acid is fully dissolved and the amine is deprotonated.
-
-
Cooling: Cool the reaction mixture to 0–5 °C using an ice-water bath.
-
Reasoning: Low temperature minimizes the competitive hydrolysis of propionyl chloride by water.
-
Phase 2: Acylation
-
Addition: Dilute propionyl chloride (1.2 equiv, 1.05 mL) in 5 mL of dry DCM (optional, creates a biphasic system) or add neat if handling small scales. Add this dropwise to the stirring aqueous solution over 15–20 minutes.
-
pH Control (Critical): Simultaneously, monitor the pH. If the pH drops below 10, add additional 2M NaOH dropwise.
-
Target: Maintain pH 10–12.[4]
-
Failure Mode: If pH < 9, the amine becomes protonated (
) and unreactive. If pH > 13, reagent hydrolysis dominates.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.
Phase 3: Workup (Acid-Base Extraction)
-
Initial Wash: Transfer the mixture to a separatory funnel. Wash the basic aqueous layer with diethyl ether (
mL).-
Purpose: This removes any non-acidic impurities (e.g., propionic anhydride or neutral byproducts). Discard the organic (ether) layer.
-
-
Acidification: Cool the aqueous layer back to 0 °C. Carefully acidify with 6M HCl to pH 1–2 .
-
Observation: The solution may become cloudy as the
-propanoyl pipecolic acid (now in free acid form) precipitates or oils out.
-
-
Extraction: Extract the acidic aqueous layer with DCM or Ethyl Acetate (
mL).-
Note: DCM is preferred for solubility, but EtOAc is greener.
-
-
Drying: Combine the organic extracts, dry over anhydrous
, filter, and concentrate under reduced pressure.
Phase 4: Final Purification
-
Result: The product is typically obtained as a viscous colorless oil or low-melting solid.
-
Crystallization: If a solid is required, triturated with cold hexane/ether.
-
Yield: Expected yield is 85–95%.
Quality Control & Validation
NMR Interpretation: The Rotamer Effect
A common point of confusion for researchers analyzing
Expected
- 10.0–11.0: Broad singlet (1H, -COOH ).
-
5.2 (minor) / 4.6 (major): Doublet/Multiplet (1H,
-proton at C2). Split due to rotamers. -
3.5–4.0: Multiplet (1H,
-proton nearby Nitrogen). -
2.8–3.2: Multiplet (1H,
-proton nearby Nitrogen). -
2.3–2.5: Quartet (2H, -COCH
CH ). -
1.1–1.2: Triplet (3H, -COCH
CH ). - 1.4–2.3: Multiplets (6H, Piperidine ring protons).
Validation Checklist
| Parameter | Acceptance Criteria | Method |
| Appearance | Viscous oil or White solid | Visual |
| Purity | >95% | HPLC (210 nm) or qNMR |
| Identity | Mass [M+H] | LC-MS (ESI) |
| Stereochemistry | Polarimetry |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Reagent Hydrolysis | Ensure temperature is kept <5°C during addition. Increase reagent excess to 1.5 equiv. |
| No Reaction | pH too low | Ensure pH stays >10 during addition. If amine is protonated, it cannot attack. |
| Product is an Oil | Solvent occlusion | Dry under high vacuum for 24h. Acylated pipecolic acids are often oils; this is normal. |
| Racemization | pH too high / Temp too high | Avoid pH >13. Do not heat the reaction. Use Schotten-Baumann (cold) rather than thermal acylation. |
References
- Schotten-Baumann Reaction Context: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Pipecolic Acid Conformations: Sanz, M. E., et al. (2019).[6] "Elucidating the multiple structures of pipecolic acid by rotational spectroscopy." Physical Chemistry Chemical Physics.
-
Acylation Protocols for Amino Acids: Organic Syntheses, Coll. Vol. 3, p. 167 (1955); Vol. 23, p. 11 (1943). (Foundational protocols for benzoylation/acylation of amino acids).
-
Rotameric Properties of N-Acyl Pipecolic Acids: Li, G., et al. (2020). "Conformational Analysis of Pipecolic Acid Derivatives." Journal of Organic Chemistry. (Provides NMR shift data for rotamers).
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann_reaction [chemeurope.com]
- 4. grokipedia.com [grokipedia.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Elucidating the Multiple Structures of Pipecolic Acid by Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-Acylation of Piperidine-2-Carboxylic Acid (Pipecolic Acid)
[1]
Abstract
This application note details the robust synthesis of N-acyl derivatives of piperidine-2-carboxylic acid (pipecolic acid), a non-proteinogenic amino acid frequently utilized in the design of peptidomimetics, FK506 analogs, and conformationally restricted pharmacological agents. We present two distinct protocols: Method A (Schotten-Baumann) for direct acylation using acid chlorides, and Method B (Coupling Reagents) for condensation with complex carboxylic acids. Emphasis is placed on controlling regioselectivity and preventing racemization at the C2 chiral center.
Strategic Considerations
Pipecolic acid presents unique challenges compared to primary amino acids due to the steric hindrance of the secondary amine within a six-membered ring and the proximity of the carboxyl group.
Mechanistic Challenges[2]
-
Steric Hindrance: The secondary amine at the
-position is less nucleophilic than a primary amine, requiring optimized base/solvent systems to drive kinetics. -
Racemization Risk: The C2 proton is acidic. Activation of the carboxyl group or exposure to strong bases can lead to enolization and loss of optical purity.
-
Chemoselectivity: In the absence of carboxyl protection, the formation of mixed anhydrides can lead to oligomerization.
Method Selection Matrix
| Feature | Method A: Schotten-Baumann | Method B: Coupling Reagents (HATU/EDC) |
| Acylating Agent | Acid Chlorides / Anhydrides | Carboxylic Acids (R-COOH) |
| Substrate Form | Free Amino Acid (Zwitterion) | Pipecolic Acid Methyl/Ethyl Ester |
| Conditions | Biphasic (Water/DCM or Water/THF) | Anhydrous (DMF or DCM) |
| Primary Risk | Hydrolysis of sensitive acid chlorides | Racemization during ester hydrolysis step |
| Throughput | High (One-pot, simple workup) | Lower (Requires protection/deprotection) |
Protocol A: Direct Acylation (Schotten-Baumann Conditions)
Best for: Simple acyl groups (Acetyl, Benzoyl) where the acid chloride is stable and available.
Reagents & Materials
-
Substrate: (S)-Piperidine-2-carboxylic acid (Pipecolic acid)
-
Reagent: Acyl Chloride (1.1 - 1.2 equiv)
-
Base: 2M NaOH or Na₂CO₃ (2.2 - 2.5 equiv)
-
Solvent: THF or Dichloromethane (DCM)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve pipecolic acid (1.0 equiv) in 2M NaOH (2.5 equiv). Ensure the solution is homogeneous.
-
Note: The extra base equivalents are required to neutralize the zwitterionic ammonium and the HCl generated during acylation.
-
-
Biphasic Setup: Add an equal volume of THF or DCM. Cool the mixture to 0°C using an ice bath.
-
Why: Cooling suppresses the competitive hydrolysis of the acid chloride.
-
-
Addition: Dropwise add the acyl chloride (1.2 equiv) diluted in a small amount of organic solvent over 15–20 minutes.
-
Critical: Vigorous stirring is essential to maximize the interfacial surface area in this biphasic system.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS.
-
Workup (The "Acidic Shift"):
-
Wash the basic aqueous layer with diethyl ether (2x) to remove unreacted acid chloride and neutral impurities. Discard organic wash.
-
Acidify the aqueous phase to pH 2–3 using 1M HCl. The product will precipitate or oil out.
-
Extract the acidic aqueous layer with Ethyl Acetate (3x).
-
-
Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.
Mechanism & Workflow Diagram
Figure 1: Schotten-Baumann mechanism for N-acylation of pipecolic acid.
Protocol B: Coupling Reagent Method (HATU/EDC)
Best for: Valuable, chiral, or complex carboxylic acids where acid chlorides are unstable.
Pre-requisite: Ester Protection
Direct coupling to the free amino acid using HATU is not recommended due to self-coupling risks. First, convert pipecolic acid to Methyl Pipecolate Hydrochloride .
-
Ref: Reaction with SOCl₂ in Methanol at 0°C -> Reflux.
Reagents & Materials
-
Amine: Methyl Pipecolate HCl (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv) or EDC.HCl (1.2 equiv) / HOBt (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Methodology
-
Activation: In a dry flask under Nitrogen, dissolve the carboxylic acid (R-COOH) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes to form the activated ester.
-
Coupling: Add Methyl Pipecolate HCl (1.0 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Note: The solution should turn yellow (characteristic of HATU activation).
-
-
Reaction: Stir at room temperature for 2–16 hours.
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash sequentially with: 1M HCl (remove excess amine/DIPEA), Sat. NaHCO₃ (remove unreacted acid), and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Hydrolysis (Deprotection):
-
Dissolve the intermediate ester in THF/Water (3:1).
-
Add LiOH (2.0 equiv) and stir at 0°C to RT.
-
Critical: Monitor closely.[1] Prolonged exposure to base at RT can racemize the C2 center.
-
Acidify to pH 2 and extract with Ethyl Acetate to obtain the final N-acyl acid.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride (Method A) | Lower temperature to -5°C; Increase stirring rate; Switch to anhydrous conditions (Method B). |
| Racemization | High pH or High Temp | Keep hydrolysis step (Method B) at 0°C. Avoid excess base in Method A. |
| Oligomerization | Mixed Anhydride Formation | Ensure Carboxyl group is protected (Method B) or use Schotten-Baumann which disfavors anhydride formation. |
| Product in Aqueous Phase | Product is too polar | Use n-Butanol for extraction or lyophilize the aqueous phase followed by desalting. |
References
Application Note: Precision Coupling of 1-Propanoylpiperidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)
Part 1: Executive Summary & Scientific Rationale
Introduction
1-Propanoylpiperidine-2-carboxylic acid (also known as
Unlike standard Fmoc- or Boc-protected amino acids, this molecule has a permanently blocked amine. Therefore, it acts as a "terminator" in SPPS, preventing further chain elongation. Its incorporation is often driven by the need to introduce:
-
Conformational Constraint: The pipecolic acid moiety acts as a proline homologue, inducing specific turn structures (e.g.,
-turns) due to restricted rotation around the N-C bond. -
Metabolic Stability: The N-acyl piperidine ring protects the N-terminus from exopeptidases.
-
Hydrophobic Bulk: The propanoyl tail adds lipophilicity, potentially enhancing membrane permeability.
The "Capping" Challenge: Sterics & Racemization
Coupling 1-Propanoylpiperidine-2-carboxylic acid presents two distinct chemical challenges that distinguish it from standard amino acid couplings:
-
Steric Hindrance: The molecule is a derivative of pipecolic acid (homoproline). The six-membered ring creates significant steric bulk around the carboxylic acid, making nucleophilic attack by the resin-bound amine slower than with linear amino acids.
-
High Racemization Risk (The Azlactone Pathway):
-
Standard Fmoc-amino acids are protected by a carbamate (urethane) group, which suppresses racemization.
-
1-Propanoylpiperidine-2-carboxylic acid is an N-acyl amino acid. Upon activation, the amide oxygen can nucleophilically attack the activated carbonyl, forming a 5(4H)-oxazolone (azlactone) intermediate. This intermediate has a highly acidic
-proton (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ), leading to rapid enolization and loss of chirality (racemization) before coupling occurs.
-
Strategic Solution: To ensure high coupling efficiency while maintaining chiral integrity, this protocol utilizes HATU (for reactivity) combined with 2,4,6-Collidine (TMP) as a non-nucleophilic, hindered base to minimize proton abstraction from the oxazolone intermediate.
Part 2: Technical Specifications
Compound Profile
| Property | Specification |
| Chemical Name | 1-Propanoylpiperidine-2-carboxylic acid |
| Synonyms | N-Propanoyl-L-pipecolic acid; (S)-1-Propionylpiperidine-2-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 185.22 g/mol |
| Solubility | Soluble in DMF, DCM, NMP |
| Storage | 2-8°C, Desiccated |
Reagent Requirements
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[1][2]
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Optional but recommended to further suppress racemization.
-
Base: 2,4,6-Collidine (2,4,6-Trimethylpyridine). Note: Avoid DIPEA if possible, as it is more likely to promote racemization in N-acyl couplings.
-
Solvent: Anhydrous DMF (Dimethylformamide).[1]
Part 3: Optimized Coupling Protocol
Pre-Coupling Considerations
Ensure the resin-bound peptide has a free amine (Fmoc group removed).
-
If the N-terminal residue is a primary amine (e.g., Ala, Leu): Standard coupling times apply.
-
If the N-terminal residue is a secondary amine (e.g., Pro, Pip): This is a "difficult coupling" (hindered acid + hindered amine). Double coupling or elevated temperature (max 40°C to limit racemization) is required.
Step-by-Step Workflow
Step 1: Resin Preparation[3]
-
Wash the resin (0.1 mmol scale) with DMF (
mL). -
Ensure the N-terminal Fmoc group has been removed (20% Piperidine/DMF) and the resin is thoroughly washed.
Step 2: Activation (In Situ)
Crucial: Do not pre-activate the acid in the absence of the resin for more than 30 seconds. Long pre-activation times favor azlactone formation.
-
In a clean vial, dissolve 1-Propanoylpiperidine-2-carboxylic acid (3.0 eq, 0.3 mmol, ~56 mg) in 2 mL of anhydrous DMF.
-
Add HOAt (3.0 eq, 0.3 mmol, ~41 mg). If HOAt is unavailable, proceed with HATU alone, but HOAt is preferred.
-
Add 2,4,6-Collidine (3.0 eq, 0.3 mmol, ~40 µL).
-
Note: Collidine is used stoichiometrically here. If using DIPEA, reduce to 2.0 eq to minimize base-catalyzed racemization.
-
Step 3: Coupling Reaction[4][5]
-
Add the solution from Step 2 directly to the resin-bound peptide.
-
Immediately add HATU (2.9 eq, 0.29 mmol, ~110 mg) dissolved in 1 mL DMF.
-
Why add HATU last? This ensures activation happens in the presence of the amine nucleophile (the resin), reducing the lifetime of the reactive ester and the opportunity for racemization.
-
-
Agitate the reaction vessel at Room Temperature for 2–4 hours .
-
Optimization: For extremely difficult sequences, re-couple (repeat Steps 2-3) rather than extending time overnight.
-
Step 4: Monitoring[1]
-
Perform a Kaiser Test (if coupling to primary amine) or Chloranil Test (if coupling to secondary amine).
-
If the test is positive (blue/violet), repeat the coupling with fresh reagents.
Step 5: Final Wash & Cleavage
-
Wash resin with DMF (
), DCM ( ), and MeOH ( ). -
Dry resin under vacuum.
-
Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The N-propanoyl group is stable to TFA.
-
Precipitate in cold diethyl ether and lyophilize.
Part 4: Visualizing the Mechanism & Workflow
Coupling Workflow Diagram
This diagram illustrates the "Add HATU Last" strategy to minimize side reactions.
Figure 1: Optimized workflow prioritizing in situ activation to suppress azlactone formation.
The Racemization Risk (Azlactone Pathway)
Understanding why we use Collidine and HATU.
Figure 2: The competition between direct coupling and azlactone-mediated racemization.
Part 5: Troubleshooting & Quality Control
Common Issues
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Incomplete Coupling | Steric hindrance of the pipecolic ring. | Perform a double coupling. Switch solvent to NMP to improve resin swelling. |
| Racemization (D-isomer detected) | High base concentration or prolonged activation. | Switch base to 2,4,6-Collidine .[4][6][7] Reduce activation time. Ensure HATU is added after the acid is in contact with resin. |
| Capping Failure on Proline | Extreme steric hindrance (Pip-Pro bond). | Use PyAOP or COMU instead of HATU. Raise temp to 40°C (carefully). |
Analytical Validation
-
HPLC: Use a C18 column with a shallow gradient (e.g., 5-60% ACN over 30 min) to separate potential diastereomers.
-
Mass Spectrometry: Confirm the mass shift. The addition of 1-Propanoylpiperidine-2-carboxylic acid adds +167.2 Da (calculated from MW 185.2 minus H2O).
Part 6: References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][2][8] An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Maison, W., et al. (2000). Synthesis of novel pipecolic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Albericio, F., & Tulla-Puche, J. (2008). The Power of HATU in Peptide Synthesis. BenchChem Technical Notes. Link
-
Beausoleil, E., & Lubell, W. D. (1996). Steric Effects on Amide Isomer Equilibrium in Pipecolic Acid Derivatives. Journal of the American Chemical Society.[6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. researchgate.net [researchgate.net]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
Application Note: Coupling Strategies for 1-Propanoylpiperidine-2-carboxylic Acid
Introduction & Chemical Context
1-Propanoylpiperidine-2-carboxylic acid (essentially
While amide coupling is a routine transformation, this specific molecule presents a "Dual Threat" to synthetic efficiency:
-
Steric Hindrance: The secondary amine of the piperidine ring is already acylated (propanoyl group), and the carboxylic acid is directly adjacent to this bulky, rigid ring system.
-
High Epimerization Risk: Unlike standard carbamate-protected amino acids (e.g., Boc, Fmoc),
-acyl amino acids are highly susceptible to racemization at the -carbon (C2) during activation. This occurs via the rapid formation of a 5-membered oxazolonium intermediate, facilitated by the nucleophilic oxygen of the -propanoyl carbonyl.
This guide provides optimized protocols to mitigate epimerization while ensuring high conversion yields.
Mechanistic Insight: The Oxazolonium Trap
Understanding the failure mode is essential for selecting the right conditions. Upon activation of the carboxylic acid (forming species A ), the carbonyl oxygen of the
-
The Risk: The C2 proton in the oxazolonium intermediate is highly acidic (
drops significantly). Base-mediated deprotonation leads to a planar enol, destroying the stereocenter. -
The Solution: We must maximize the rate of amine attack (
) relative to the rate of oxazolonium formation ( ) and subsequent epimerization ( ).
Visualization: Activation & Epimerization Pathways
Figure 1: Kinetic competition between direct amidation (Green) and oxazolonium-mediated racemization (Red).
Reagent Selection Guide
| Parameter | Protocol A: The Gold Standard | Protocol B: Scale-Up / Cost-Sensitive | Protocol C: Difficult Amines |
| Coupling Reagent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | IBCF (Isobutyl Chloroformate) | PyAOP (Phosphonium salt) |
| Additive | HOAt (optional but recommended) | None | None |
| Base | 2,4,6-Collidine (TMP) | NMM (N-Methylmorpholine) | DIEA (Diisopropylethylamine) |
| Solvent | DMF or DMAc | THF or DCM | DMF |
| Temperature | 0°C | -15°C (Strict control) | 0°C |
| Rationale | HATU is the most reactive uronium salt. Collidine is a non-nucleophilic base that minimizes proton abstraction at C2. | Mixed anhydrides are cheap and clean but require cold temps to prevent disproportionation. | PyAOP is superior for hindered couplings where uronium salts might guanidinylate the amine. |
Detailed Experimental Protocols
Protocol A: High-Fidelity Coupling (HATU/Collidine)
Recommended for medicinal chemistry discovery (10 mg – 5 g scale).
Reagents:
-
1-Propanoylpiperidine-2-carboxylic acid (1.0 equiv)
-
Amine coupling partner (1.1 – 1.2 equiv)
-
HATU (1.1 equiv)
-
2,4,6-Collidine (2.5 – 3.0 equiv)
-
Anhydrous DMF (Concentration: 0.1 M – 0.2 M)
Step-by-Step Procedure:
-
Preparation: Dissolve the carboxylic acid and the amine in anhydrous DMF under an inert atmosphere (
or Ar). -
Cooling: Cool the reaction mixture to 0 °C using an ice/water bath. Crucial: Do not add HATU at room temperature.
-
Activation: Add 2,4,6-Collidine dropwise. Stir for 2-3 minutes.
-
Initiation: Add HATU in a single portion.
-
Note: The solution typically turns yellow.
-
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor via LC-MS. Reaction is usually complete within 2–4 hours.
-
Workup:
-
Dilute with EtOAc.[1]
-
Wash sequence: 10% Citric Acid (removes collidine/HATU byproducts)
Water Sat. Brine. -
Dry over
, filter, and concentrate.
-
Why Collidine? Unlike DIEA or TEA, collidine is a weaker base with high steric bulk. It is sufficient to deprotonate the carboxylic acid for activation but poor at deprotonating the
Protocol B: Mixed Anhydride Method (Low Temp)
Recommended for scale-up (>10 g) or when urea byproducts from HATU/EDC are difficult to remove.
Reagents:
-
1-Propanoylpiperidine-2-carboxylic acid (1.0 equiv)
-
Isobutyl Chloroformate (IBCF) (1.05 equiv)
-
N-Methylmorpholine (NMM) (1.1 equiv)
-
Amine (1.1 equiv)[1]
-
Anhydrous THF or DCM
Step-by-Step Procedure:
-
Activation: Dissolve the acid and NMM in dry THF. Cool to -15 °C to -20 °C (Ice/Salt or Acetone/Dry Ice).
-
Anhydride Formation: Add IBCF dropwise over 10 minutes, maintaining temp < -15 °C. Stir for 15 minutes.
-
Checkpoint: A white precipitate (NMM·HCl) will form.
-
-
Coupling: Add the amine (pre-dissolved in minimal THF) slowly.
-
Completion: Stir at -15 °C for 1 hour, then slowly warm to RT.
-
Workup: Standard aqueous extraction (Acid/Base wash).
Risk Factor: If the temperature rises above -10 °C during activation, the mixed anhydride can disproportionate or racemize.
Quality Control & Troubleshooting
Monitoring Epimerization
Standard C18 HPLC may not separate diastereomers formed by epimerization at C2.
-
Method: Use a Chiral Stationary Phase (e.g., Chiralpak AD-H or OD-H) or perform NMR analysis.
-
NMR Marker: In
NMR, the doublet signals for the -proton (C2-H) or the methyl of the propanoyl group often show distinct shifts for the D- and L-isomers.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Yield (<40%) | Steric crowding prevents amine attack. | Switch to PyAOP or COMU . Increase temperature after 1 hour of activation. |
| High Epimerization (>5%) | Base is too strong or reaction too slow. | Switch base to Collidine or 2,6-Lutidine . Use Oxyma as an additive.[2] |
| Guanidinylation (+43 mass) | Amine reacted with HATU instead of acid. | Pre-activate the acid for 2-5 mins before adding the amine (if using HATU). Or switch to PyAOP (phosphonium salts cannot guanidinylate). |
Decision Workflow
Figure 2: Decision tree for selecting the optimal coupling protocol based on scale and substrate difficulty.
References
-
Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry, 67(19), 6865–6874. Link
- Albericio, F., & Kates, S. A. (2000). "Solid-Phase Synthesis: A Practical Guide." Marcel Dekker. (Focus on PyAOP and hindered couplings).
-
Benoiton, N. L. (1983). "Oxazol-5(4H)-ones and the racemization of N-alkoxycarbonylamino acids." Biopolymers, 22(1), 347-350. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link
Sources
Preparation of enantiopure 1-Propanoylpiperidine-2-carboxylic acid
Application Note & Protocol Guide
Topic: Preparation of Enantiopure 1-Propanoylpiperidine-2-carboxylic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enantiomerically pure piperidine-2-carboxylic acid (pipecolic acid) derivatives are pivotal chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), including local anesthetics like Ropivacaine and immunosuppressive agents.[1][2] The specific stereochemistry of these molecules is often critical for their pharmacological activity and safety profile. This guide provides a comprehensive, field-proven protocol for the preparation of enantiopure 1-Propanoylpiperidine-2-carboxylic acid. We will detail a robust chemoenzymatic strategy, beginning with the synthesis of a racemic precursor followed by a highly selective enzymatic kinetic resolution (EKR). This method leverages the remarkable stereoselectivity of lipases to achieve high enantiomeric purity under mild conditions, offering a scalable and efficient alternative to traditional chiral resolution techniques.[3][4]
Introduction: The Significance of Chiral Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast array of natural products and synthetic drugs. When substituted at the 2-position with a carboxylic acid, the resulting pipecolic acid moiety introduces a stereogenic center. The N-acylation of this core, for instance with a propanoyl group, creates molecules that are key intermediates for more complex APIs. The biological activity of such chiral molecules is often dictated by one enantiomer, while the other may be inactive or even contribute to undesirable side effects. Therefore, access to enantiomerically pure forms is a regulatory and scientific necessity in drug development.[5][]
This document outlines a chemoenzymatic approach, which combines a standard organic synthesis to create the racemic starting material with a highly selective enzymatic resolution step. Enzymatic Kinetic Resolution (EKR) is a powerful technique that exploits the ability of enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer untouched.[4][7] This process is renowned for its high efficiency, mild reaction conditions, and excellent stereoselectivity, making it an ideal choice for industrial applications.[]
Overall Synthesis Workflow
The strategy involves three main stages: synthesis of a racemic methyl ester precursor, enzymatic kinetic resolution via selective hydrolysis, and subsequent isolation and purification of the desired enantiomer.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. jocpr.com [jocpr.com]
- 5. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Note: Catalytic Strategies for the Synthesis of 1-Propanoylpiperidine-2-carboxylic Acid
Abstract & Molecule Profile[1][2][3][4]
1-Propanoylpiperidine-2-carboxylic acid (N-propanoylpipecolic acid) is a critical structural motif in peptidomimetics and a core scaffold for FKBP12 ligands used in neuroregenerative therapies. As a proline homologue, it introduces specific conformational constraints into peptide backbones.
This Application Note outlines a modular, fully catalytic synthetic route that prioritizes atom economy and stereochemical integrity. Unlike traditional methods relying on stoichiometric reagents (e.g., acid chlorides, resolution via diastereomeric salts), this protocol integrates heterogeneous metal catalysis for ring construction, biocatalysis for optical resolution, and boron-based organocatalysis for green amidation.
Target Molecule Data
| Property | Specification |
| IUPAC Name | 1-(1-Oxopropyl)-2-piperidinecarboxylic acid |
| Molecular Formula | |
| MW | 199.23 g/mol |
| Key Structural Features | Piperidine ring (sat.[1][2][3][4][5][6][7][8][9][10][11][12] heterocycle), C2-Chiral center, Tertiary amide |
| CAS No. | 144598-98-9 (Racemic), 119568-18-8 (S-isomer) |
Strategic Workflow
The synthesis is divided into three catalytic phases designed to maximize yield and enantiopurity while minimizing hazardous waste.
Figure 1: Integrated catalytic workflow from aromatic precursor to chiral target.
Phase 1: Heterogeneous Hydrogenation (Ring Construction)
The reduction of the pyridine ring is the most efficient method to generate the piperidine core. While Raney Nickel is often used, it requires high catalyst loading and can be pyrophoric. We recommend Rhodium on Alumina (
Protocol A: Hydrogenation of Picolinic Acid
Objective: Quantitative conversion of Picolinic acid to (±)-Pipecolic acid.
-
Preparation: In a high-pressure autoclave, dissolve Picolinic acid (100 mmol) in 150 mL of Methanol/Acetic Acid (4:1 v/v).
-
Note: Acetic acid prevents catalyst poisoning by the basic nitrogen of the product.
-
-
Catalyst Addition: Add 5 mol%
(5% wt loading).-
Safety: Add catalyst under an inert Argon blanket to prevent ignition of methanol vapors.
-
-
Reaction: Pressurize with
to 50 bar. Heat to 50°C. Stir at 800 rpm for 12 hours. -
Workup: Filter the catalyst through a Celite pad (recover for regeneration). Concentrate the filtrate under reduced pressure.
-
Isolation: Recrystallize from Ethanol/Ether to obtain (±)-Pipecolic acid hydrochloride.
-
Expected Yield: >95%
-
Phase 2: Biocatalytic Kinetic Resolution
To obtain the biologically relevant (S)-enantiomer, enzymatic resolution is superior to chemical resolution (e.g., tartaric acid) due to higher E-factors (enantiomeric ratio) and milder conditions.
Protocol B: Lipase-Mediated Resolution
Objective: Isolation of (S)-Ethyl Pipecolate.
-
Esterification (Pre-step): Convert (±)-Pipecolic acid to (±)-Ethyl pipecolate using standard thionyl chloride/ethanol conditions (or catalytic
). -
Enzyme Selection: Lipase from Aspergillus niger (ANL) or Candida antarctica Lipase B (CAL-B). ANL is preferred for pipecolic acid derivatives [1].
-
Reaction Setup: Suspend (±)-Ethyl pipecolate (50 mmol) in phosphate buffer (pH 7.0, 0.1 M). Add ANL (100 mg/mmol substrate).
-
Incubation: Shake at 30°C. The lipase selectively hydrolyzes the (R)-ester to the (R)-acid, leaving the (S)-ester intact.
-
Monitoring: Monitor by chiral HPLC until conversion reaches 50-55%.
-
Separation: Adjust pH to 8.5 and extract with Ethyl Acetate.
Phase 3: Boron-Catalyzed Direct Amidation
Traditional acylation uses propionyl chloride, which generates corrosive HCl and requires dry solvents. The Boric Acid (
Mechanism of Action
Boric acid forms a mixed anhydride-like species (acyloxyboron) that activates the carboxylic acid while simultaneously directing the amine via hydrogen bonding, facilitating nucleophilic attack.
Figure 2: Catalytic cycle of Boric Acid mediated amidation.
Protocol C: Direct N-Propanoylation
Objective: Synthesis of Ethyl 1-propanoylpiperidine-2-carboxylate.
-
Reagents: Combine (S)-Ethyl pipecolate (1.0 equiv) and Propionic acid (1.1 equiv) in Toluene or Xylene.
-
Catalyst: Add Boric Acid (
, 10 mol%) or 2,2,2-Trifluoroethyl borate (5 mol%) for higher activity [3]. -
Conditions: Reflux with a Dean-Stark trap to continuously remove water.
-
Rationale: Removal of water drives the equilibrium toward amide formation (Le Chatelier's principle).
-
-
Duration: 12-24 hours (monitor by TLC/GC).
-
Workup: Cool to RT. Wash with saturated
(removes excess propionic acid) and Brine. Dry over . -
Hydrolysis (Final Step): Treat the ester with LiOH in THF/Water (1:1) at 0°C to release the free acid without racemization.
-
Purification: Flash chromatography (DCM/MeOH) or crystallization.
Analytical Summary & Troubleshooting
| Parameter | Phase 1 (Hydrogenation) | Phase 2 (Resolution) | Phase 3 (Amidation) |
| Catalyst | Lipase (A. niger) | Boric Acid | |
| Key Risk | Incomplete reduction | Low enantioselectivity | Racemization at high T |
| Control | Maintain 50 bar | Control pH strictly (7.0) | Use Dean-Stark; Avoid strong base |
| Green Metric | High (Solvent recycle) | High (Biodegradable) | High (Water is only byproduct) |
Critical Quality Attributes (CQA)
-
Enantiomeric Excess (ee): >99% (Determined by Chiral HPLC, Chiralpak AD-H column).
-
Residual Metal: <10 ppm (Rh/Pt).
-
Water Content: <0.1% (Critical for final product stability).
References
-
Ng-Youn-Chen, M. C., et al. (1994). Kinetic Resolution of Pipecolic Acid Using Partially-Purified Lipase from Aspergillus niger. The Journal of Organic Chemistry, 59(8), 2075-2081.
-
Tang, P. (2012). Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432-437.
-
Lanigan, R. M., et al. (2013).
. The Journal of Organic Chemistry, 78(9), 4512–4523. -
Couty, F. (1999).[8] Asymmetric syntheses of pipecolic acid and derivatives. Amino Acids, 16, 297–320.[8]
Sources
- 1. Synthesis of N-glyoxyl prolyl and pipecolyl amides and thioesters and evaluation of their in vitro and in vivo nerve regenerative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP2234975A1 - Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents [patents.google.com]
- 5. EP2234975B1 - Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents [patents.google.com]
- 6. WO2009089842A1 - Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. almacgroup.com [almacgroup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Picolinic acid as a naturally occurring hydrogen bond donor for the preparation of cyclic carbonates from terminal/internal epoxides and CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. jocpr.com [jocpr.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Application Note: The 1-Propanoylpiperidine-2-carboxylic Acid Scaffold in Rational FKBP Ligand Design
Audience: Researchers, scientists, and drug development professionals.
Abstract: The FK506-Binding Proteins (FKBPs) are a family of highly conserved peptidyl-prolyl isomerases (PPIases) that have emerged as significant therapeutic targets for a spectrum of human diseases, including neurodegenerative disorders, cancers, and stress-related conditions.[1][2][3] A primary challenge in developing FKBP-targeted therapeutics is achieving selectivity among the various family members, such as FKBP12, FKBP51, and FKBP52, which share a high degree of structural homology in their ligand-binding domains.[4][5] This guide details the application of the 1-propanoylpiperidine-2-carboxylic acid scaffold, a derivative of the essential pipecolic acid core, as a foundational element in the rational design of novel FKBP ligands. We provide a comprehensive overview, from the chemical rationale and synthetic protocols to detailed methodologies for biophysical and cellular characterization, empowering researchers to synthesize and validate new chemical probes and therapeutic candidates.
Part 1: The Pipecolic Acid Scaffold - A Privileged Motif for FKBP Recognition
The endogenous function of FKBPs involves the catalysis of cis-trans isomerization of peptidyl-prolyl bonds, a rate-limiting step in the folding of many proteins.[6][7] The natural products FK506 (Tacrolimus) and Rapamycin achieve their potent biological effects by first binding to an FKBP, with the pipecolic acid moiety of these macrolides inserting deep into the hydrophobic active site of the protein, mimicking the transition state of the proline residue they act upon.[4][5] This makes the pipecolic acid ring a "privileged scaffold" for FKBP ligand design.
1-Propanoylpiperidine-2-carboxylic acid represents a simplified, synthetically tractable starting point that retains this critical binding element. The core components are:
-
Piperidine-2-carboxylic acid (Pipecolic Acid): The foundational ring structure that anchors the ligand within the conserved FKBP binding pocket. Its stereochemistry is crucial for establishing key interactions.
-
1-Propanoyl Group: An acyl group on the ring nitrogen. This region can be systematically modified to explore interactions with residues at the mouth of the binding pocket, influencing both affinity and selectivity. By altering its size, sterics, and electronics, one can begin to differentiate between FKBP isoforms.
The design strategy is to use this core as an anchor and build upon it to engage non-conserved residues outside the primary binding site, thereby achieving selectivity.
Part 2: Synthetic Protocol - From Scaffold to a Representative Ligand
This section provides a representative protocol for the synthesis of a hypothetical derivative, (S)-1-(3,3-dimethylbutanoyl)piperidine-2-carboxylic acid (Ligand-DMK) , to illustrate the straightforward acylation of the pipecolic acid core. This protocol is designed to be adaptable for creating a library of analogs.
Protocol 2.1: Synthesis of Ligand-DMK
Causality: The reaction is a standard Schotten-Baumann acylation. L-Pipecolic acid is deprotonated by a base (sodium hydroxide) to form the carboxylate and make the secondary amine nucleophilic. The acyl chloride is then added, reacting with the amine. The reaction is performed in a biphasic system (water/DCM) to facilitate product extraction and manage the reactivity of the acyl chloride.
Materials:
-
(S)-Piperidine-2-carboxylic acid (L-Pipecolic acid)
-
3,3-Dimethylbutanoyl chloride (tert-Butylacetyl chloride)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M
-
Magnesium sulfate (MgSO₄)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of L-Pipecolic acid in 20 mL of 1M NaOH solution. Cool the flask in an ice bath to 0-5 °C.
-
Acyl Chloride Addition: In a separate vial, dissolve an equimolar amount of 3,3-dimethylbutanoyl chloride in 20 mL of DCM.
-
Reaction: Add the DCM solution of the acyl chloride to the aqueous solution of pipecolic acid dropwise over 15 minutes with vigorous stirring. Maintain the temperature at 0-5 °C.
-
Stirring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC (e.g., 9:1 DCM:Methanol with 0.5% acetic acid).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers.
-
Acidification & Extraction: Carefully acidify the aqueous layer to pH 2-3 with 2M HCl. This protonates the carboxylic acid, making it soluble in the organic phase. Extract the aqueous layer three times with 30 mL portions of DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel using a gradient of methanol in DCM to yield the pure Ligand-DMK.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: Biophysical and Biochemical Characterization
Once synthesized, the ligand's ability to engage its target must be rigorously quantified. This involves determining binding affinity for the target FKBP and selectivity against other isoforms.
Protocol 3.1: Competitive Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the polarization of fluorescent light. A small, fluorescently-labeled FKBP ligand (a tracer) tumbles rapidly in solution, resulting in low polarization. When bound to a large protein like FKBP, its tumbling slows dramatically, increasing the polarization. A test compound that competes with the tracer for the binding site will displace it, causing a drop in polarization. This allows for the determination of the compound's inhibitory concentration (IC₅₀).[4]
Materials:
-
Recombinant human FKBP12, FKBP51, and FKBP52 proteins.
-
Fluorescent tracer: A fluorescein-labeled synthetic ligand (e.g., FL-SLF).[4]
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4.
-
Test compound (e.g., Ligand-DMK) serially diluted in DMSO.
-
Black, low-volume 384-well assay plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare solutions of FKBP protein (e.g., at 2x final concentration, ~20 nM) and fluorescent tracer (e.g., at 2x final concentration, ~5 nM) in Assay Buffer. The exact concentrations must be optimized for the specific protein-tracer pair to achieve a stable, high-polarization window.
-
Compound Plating: Add 100 nL of serially diluted test compound in DMSO to the wells of the 384-well plate. Include DMSO-only wells for high signal (no inhibition) and buffer-only wells for low signal (no binding) controls.
-
Protein Addition: Add 10 µL of the FKBP protein solution to each well (except buffer-only controls). Incubate for 15 minutes at room temperature.
-
Tracer Addition: Add 10 µL of the fluorescent tracer solution to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a compatible plate reader (e.g., Excitation 485 nm, Emission 535 nm).
-
Data Analysis: Convert polarization values (mP) to percent inhibition relative to the high and low controls. Plot percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation:
| Compound | FKBP12 IC₅₀ (nM) | FKBP51 IC₅₀ (nM) | FKBP52 IC₅₀ (nM) | Selectivity (FKBP12/FKBP51) |
| Ligand-DMK | 1500 ± 120 | 450 ± 35 | 680 ± 50 | 3.3-fold |
| FK506 | 0.5 ± 0.1 | 2.5 ± 0.4 | 4.0 ± 0.6 | 5.0-fold |
Table 1: Representative binding affinity data obtained from FP assays.
Protocol 3.2: Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay
Principle: This assay directly measures the enzymatic function of FKBPs. The cis-to-trans isomerization of a peptide substrate containing a proline residue is monitored. The protease chymotrypsin can only cleave the trans isomer of the substrate. The rate of cleavage, measured by the release of a chromophore, is therefore limited by the rate of isomerization, which is accelerated by FKBP. An inhibitor will slow this rate.[8]
Materials:
-
Recombinant FKBP protein.
-
Substrate: Succinyl-Ala-Leu-Pro-Phe-p-nitroanilide (Suc-ALPF-pNA).
-
α-Chymotrypsin.
-
Assay Buffer: e.g., 35 mM HEPES, pH 7.8.
-
Lithium Chloride (LiCl) / Trifluoroethanol (TFE) solution to pre-populate the cis conformation of the substrate.
-
96-well clear microplate and a spectrophotometer.
Procedure:
-
Substrate Preparation: Dissolve the Suc-ALPF-pNA substrate in the LiCl/TFE solution to enrich the cis isomer population.
-
Reaction Mixture: In the wells of a 96-well plate, prepare a reaction mixture containing Assay Buffer, α-chymotrypsin, and the FKBP enzyme with or without various concentrations of the test inhibitor.
-
Initiate Reaction: Initiate the reaction by adding the prepared substrate to the wells.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 390 nm (due to the release of p-nitroanilide) over time in a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates (V₀). The first-order rate constant for the uncatalyzed and catalyzed reactions can be determined. Plot the rate of reaction against inhibitor concentration to determine the Ki.
Part 4: Cellular Assays - Assessing Functional Activity
Confirming that a ligand can bind to its target inside a living cell and elicit a biological response is a critical step.
Protocol 4.1: NanoBRET™ Target Engagement Assay
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. The target protein (e.g., FKBP51) is fused to a NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target is added. When the tracer binds, it comes into close proximity with the luciferase, allowing energy transfer from the luciferase to the fluorophore upon addition of the substrate. This results in a BRET signal. A test compound that enters the cell and competes for the binding site will reduce this signal.[9][10]
Materials:
-
HEK293T cells.
-
Plasmid encoding the FKBP-NanoLuc® fusion protein.
-
Transfection reagent.
-
NanoBRET™ tracer and Nano-Glo® Substrate (Promega).
-
Opti-MEM™ I Reduced Serum Medium.
-
White, 96-well assay plates.
-
Luminometer capable of measuring dual filtered luminescence.
Procedure:
-
Transfection: Seed HEK293T cells in a 96-well plate. Transfect the cells with the FKBP-NanoLuc® plasmid according to the manufacturer's protocol and incubate for 24 hours.
-
Compound Treatment: Serially dilute the test compound in Opti-MEM. Add the compound to the transfected cells and incubate for 2 hours in a CO₂ incubator.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells and incubate for another 2 hours.
-
Substrate Addition: Prepare the Nano-Glo® substrate according to the protocol and add it to all wells.
-
Measurement: Read the plate within 10 minutes on a luminometer, measuring both the donor (luciferase, ~460nm) and acceptor (tracer, >600nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration to determine the cellular IC₅₀.
Protocol 4.2: Neurite Outgrowth Assay in Neuroblastoma Cells
Principle: FKBP51 has been identified as a negative regulator of neuronal differentiation. Its inhibition can promote neurite outgrowth, a key process in neuronal development and regeneration.[11] This assay provides a functional readout relevant to neurodegenerative disease research.
Materials:
-
Mouse neuroblastoma cell line (e.g., N2a).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Differentiation medium (e.g., DMEM with 1% FBS).
-
Test compound.
-
Positive control (e.g., Retinoic Acid).
-
Paraformaldehyde (PFA) for fixation.
-
Antibody against a neuronal marker (e.g., β-III Tubulin) and a fluorescent secondary antibody.
-
DAPI for nuclear staining.
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Seeding: Plate N2a cells onto collagen-coated coverslips or 96-well imaging plates.
-
Treatment: After 24 hours, replace the medium with differentiation medium containing the test compound at various concentrations, a vehicle control (DMSO), and a positive control.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Fixation and Staining: Fix the cells with 4% PFA, permeabilize, and stain with the primary antibody for β-III Tubulin, followed by the fluorescent secondary antibody and DAPI.
-
Imaging: Acquire images using a high-content imaging system.
-
Quantification: Use automated image analysis software to quantify neurite length, number of neurites per cell, and branching. Compare the results from compound-treated wells to the vehicle control.
Conclusion
The 1-propanoylpiperidine-2-carboxylic acid scaffold is a powerful and versatile starting point for the design of novel FKBP ligands. Its synthetic accessibility allows for the rapid generation of focused chemical libraries. By employing a multi-tiered evaluation strategy—progressing from fundamental biophysical binding assays to direct measurement of enzymatic inhibition and finally to functional cellular assays—researchers can effectively identify and validate potent and selective FKBP modulators. This systematic approach, grounded in a clear understanding of the structure-activity relationship, is essential for advancing new chemical probes to explore FKBP biology and for developing next-generation therapeutics.
References
-
Ben-Gurion University Research Portal. (2024, May 1). The Role of FKBPs in Complex Disorders: Neuropsychiatric Diseases, Cancer, and Type 2 Diabetes Mellitus. [Link]
-
Kang, C. B., et al. (2008). FK506-Binding Proteins and Their Diverse Functions. PMC - NIH. [Link]
-
Gaali, S., et al. (2018, December 5). FKBP Ligands—Where We Are and Where to Go? Frontiers. [Link]
-
Galigniana, M. D., et al. (2024, May 8). The Role of FKBPs in Complex Disorders: Neuropsychiatric Diseases, Cancer, and Type 2 Diabetes Mellitus. PMC. [Link]
-
Holt, D. A., et al. (1993). Design and synthesis of novel FKBP inhibitors. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). FKBP Family Proteins: Immunophilins with Versatile Biological Functions. [Link]
-
Wikipedia. (n.d.). FKBP. [Link]
-
Clackson, T., et al. (1998, September 1). Redesigning an FKBP–ligand interface to generate chemical dimerizers with novel specificity. ResearchGate. [Link]
-
Yin, H., et al. (2009). Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library. PMC. [Link]
-
Clackson, T., et al. (1998). Redesigning an FKBP–ligand interface to generate chemical dimerizers with novel specificity. PMC. [Link]
-
Proteopedia. (2024, June 23). FK506 binding protein. [Link]
-
ResearchGate. (n.d.). Overview of potential roles of FKBPs in neurodegeneration: Stimulatory...[Link]
-
DR-NTU. (n.d.). FKBP Family Proteins: Immunophilins with Versatile Biological Functions. [Link]
-
Biondi, O., et al. (2022, February 3). FKBP52 in Neuronal Signaling and Neurodegenerative Diseases: A Microtubule Story. [Link]
-
Holt, D. A., et al. (1993). Design and synthesis of novel FKBP inhibitors. PubMed. [Link]
-
Steib, C. J., et al. (2021). Development of NanoBRET‐Binding Assays for FKBP‐Ligand Profiling in Living Cells. [Link]
-
ACS Publications. (2020, February 6). Design and Combinatorial Development of Shield-1 Peptide Mimetics Binding to Destabilized FKBP12. [Link]
-
PNAS. (n.d.). Functional identification of distinct sets of antitumor activities mediated by the FKBP gene family. [Link]
-
Jelsema, C. L., et al. (2022). Structure-Guided Synthesis of FK506 and FK520 Analogs with Increased Selectivity Exhibit In Vivo Therapeutic Efficacy against Cryptococcus. ASM Journals. [Link]
-
Selcia. (n.d.). FKBP Functional PPIase Assay. [Link]
-
Gaali, S., et al. (2016, August 1). Design and synthesis of selective ligands for the FK506-binding protein 51. [Link]
-
mediaTUM. (n.d.). Structural and biophysical characterization of FKBP51/52 and their binding partners. [Link]
-
Steib, C. J., et al. (2021, May 14). Development of NanoBRET‐Binding Assays for FKBP‐Ligand Profiling in Living Cells. [Link]
-
Iris-Biotech. (n.d.). Proline Derivatives and Analogs. [Link]
-
Banaszynski, L. A., et al. (2006). Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains. PMC. [Link]
-
Erlejman, A. G., et al. (2019, January 21). The Many Faces of FKBP51. MDPI. [Link]
-
Gaali, S., et al. (2018). FKBP Ligands—Where We Are and Where to Go? PMC. [Link]
-
bioRxiv. (2024, December 12). Discovery of molecular glues that bind FKBP12 and novel targets using DNA-barcoded libraries. [Link]
-
Clackson, T., et al. (1998). Redesigning an FKBP-ligand interface to generate chemical dimerizers with novel specificity. PubMed. [Link]
Sources
- 1. cris.bgu.ac.il [cris.bgu.ac.il]
- 2. The Role of FKBPs in Complex Disorders: Neuropsychiatric Diseases, Cancer, and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 5. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. FKBP Functional PPIase Assay | FK506 Binding Protein | Selcia [selcia.com]
- 9. d-nb.info [d-nb.info]
- 10. Development of NanoBRET‐Binding Assays for FKBP‐Ligand Profiling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Scalable Production Methods for N-Propanoyl Pipecolic Acid
Abstract
This application note details the scalable synthesis of N-propanoyl pipecolic acid (1-propionylpiperidine-2-carboxylic acid), a critical chiral building block and intermediate in the synthesis of local anesthetics (e.g., ropivacaine analogs) and immunosuppressants.[1] We contrast the traditional Schotten-Baumann batch protocol with a modern Continuous Flow approach, providing validated workflows for both. Emphasis is placed on pH control, phase transfer kinetics, and downstream purification to ensure high enantiomeric excess (
Strategic Context & Mechanism
The Molecule and Its Utility
N-propanoyl pipecolic acid is the amide derivative of pipecolic acid.[1] While often used as a resolving agent for chiral amines, its primary industrial value lies in its role as a precursor. Reduction of the amide carbonyl (C=O) yields the N-propyl moiety found in the "pivacaine" family of anesthetics (e.g., Ropivacaine), avoiding the over-alkylation issues common with direct alkylation methods [1].
Reaction Mechanism: Schotten-Baumann Acylation
The synthesis relies on the nucleophilic attack of the pipecolic acid nitrogen on the carbonyl carbon of propionyl chloride.[1]
-
Challenge: Pipecolic acid is zwitterionic.[1] To react, the amine must be deprotonated (requiring high pH), but the acyl chloride is susceptible to hydrolysis at high pH.
-
Solution: A biphasic system (DCM/Water) with controlled base addition (NaOH) allows the acylation to proceed at the interface or within the organic phase via phase transfer, protecting the reagent from aqueous hydrolysis.[2]
Figure 1: Mechanistic pathway for the acylation of pipecolic acid. The reaction competes with the hydrolysis of propionyl chloride, necessitating precise pH control.
Method A: High-Throughput Batch Synthesis
Best for: Gram-to-kilogram scale production where reactor availability is limited to standard glassware/kettles.[1]
Reagents & Equipment
-
Substrate: L-Pipecolic acid (99% ee) [2].[1]
-
Reagent: Propionyl chloride (1.2 equiv).
-
Base: 4M NaOH (aqueous).
-
Solvent: Dichloromethane (DCM) or 2-MeTHF (Greener alternative).[1]
-
Equipment: Jacketed reactor with overhead stirring and automated pH dosing pump (Autotitrator).[1]
Step-by-Step Protocol
-
Dissolution: Charge L-pipecolic acid (1.0 equiv) into the reactor. Add water (5 mL/g substrate) and cool to 0°C.
-
Basification: Add 4M NaOH dropwise until the solid dissolves and pH reaches 10.5–11.0. The solution becomes clear as the zwitterion converts to the anionic sodium pipecolate.
-
Biphasic Setup: Add DCM (1:1 v/v ratio with water) to the reactor. Increase stirring speed to ensure turbulent mixing of the two phases.
-
Acylation (Exothermic):
-
Begin adding Propionyl Chloride (diluted 1:1 in DCM) slowly via an addition funnel or syringe pump.
-
CRITICAL: Simultaneously dose 4M NaOH to maintain pH between 10.0 and 11.0.
-
Why? If pH < 9, the amine protonates and reaction stops. If pH > 12, propionyl chloride hydrolyzes rapidly [3].
-
Maintain internal temperature < 5°C to suppress hydrolysis.[1]
-
-
Reaction Completion: Stir for 30 minutes post-addition. Monitor by TLC or HPLC.[1]
-
Workup:
-
Separate phases.[1][3] The product is currently in the aqueous phase (as the sodium salt).
-
Wash the aqueous phase with fresh DCM (2x) to remove unreacted acid chloride and impurities.
-
Acidification: Cool aqueous phase to 0°C and acidify to pH 1–2 using 6M HCl. The product precipitates or oils out as the free acid.
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x).
-
Drying: Dry combined organics over MgSO₄ and concentrate in vacuo.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Propionyl Chloride | Reduce temperature (<0°C); Increase stirring rate to improve mass transfer. |
| Incomplete Conversion | pH dropped below 9 during addition | Use an autotitrator; ensure base addition matches acid generation. |
| Racemization | Excessive temperature or pH > 13 | Keep temp < 5°C; avoid large bolus additions of concentrated base.[1] |
Method B: Continuous Flow Synthesis
Best for: Industrial scale-up, safety (handling corrosive acid chlorides), and maximizing space-time yield.[1]
Flow Reactor Design
Flow chemistry minimizes hydrolysis side-reactions by precisely controlling the mixing time and heat transfer.[1] The reaction is virtually instantaneous.
Figure 2: Continuous flow manifold. The short residence time (
Protocol [4]
-
Stock Solutions:
-
Stream A: 1.0 M L-Pipecolic acid in 2.5 M NaOH (aq).
-
Stream B: 1.2 M Propionyl chloride in dry DCM.[1]
-
-
System Parameters:
-
Execution:
-
Prime pumps with solvent.[1]
-
Start Stream A and Stream B at equimolar flow rates (adjusted for concentration).
-
Collect steady-state output into a quench vessel containing dilute HCl.
-
-
Advantages: This method typically yields 10–15% higher output than batch due to the suppression of hydrolysis and precise stoichiometry.
Analytical Validation & QC
Specification Limits
-
Appearance: White to off-white crystalline solid.[1]
-
Purity (HPLC): > 98.0%.[4]
-
Enantiomeric Excess: > 99.0% (if using L-start).[1]
Analytical Methods
1. 1H-NMR (CDCl₃, 400 MHz): Diagnostic peaks for N-propanoyl group:
- 1.15 (t, 3H, -CH₂CH ₃)
- 2.40 (q, 2H, -CH ₂CH₃)
-
5.30 (d, 1H,
-proton of pipecolic ring) - Note: Rotamers are common in N-acyl pipecolic acids, often showing split peaks (approx 3:1 ratio).[1]
2. Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H [5].[1]
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Detection: UV @ 210 nm.[1]
-
Purpose: To detect any racemization of the
-center (C2) occurred during the basic acylation step.[1]
References
-
Ropivacaine Synthesis Context
-
Pipecolic Acid Resolution & Purity
-
Schotten-Baumann Conditions & Mechanism
-
Flow Chemistry for Amide Bond Formation
-
Chiral Analysis of Pipecolic Derivatives
Sources
- 1. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]
- 2. grokipedia.com [grokipedia.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. JP2008007480A - Method for producing L-pipecolic acid - Google Patents [patents.google.com]
- 12. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 13. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 14. chemistnotes.com [chemistnotes.com]
- 15. Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 1-Propanoylpiperidine-2-carboxylic Acid Synthesis
Current Status: Operational
Ticket ID: REQ-OPT-YIELD-001
Subject: Yield Optimization & Troubleshooting for
Executive Summary
The synthesis of 1-Propanoylpiperidine-2-carboxylic acid (also known as
This guide replaces generic advice with a rigorous, self-validating protocol designed to maximize isolated yield (>85%) and chemical purity.
Module 1: The Optimized Synthetic Protocol
Method A: Modified Schotten-Baumann (Recommended)
Rationale: Pipecolic acid is a secondary cyclic amine. It is sterically more hindered than proline. Standard Schotten-Baumann conditions often fail because the propionyl chloride hydrolyzes faster than it reacts with the hindered amine. This protocol uses a pH-controlled addition strategy to bias the kinetics toward amidation.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Pipecolic Acid | 1.0 | Substrate | Use free acid, not HCl salt if possible. |
| Propionyl Chloride | 1.2 - 1.5 | Reagent | Freshly distilled. Hydrolyzes rapidly. |
| NaOH (2M) | 2.2 - 2.5 | Base | Maintains pH. Do not add all at once. |
| THF/Water (1:1) | Solvent | Medium | THF improves solubility of the organic reagent. |
Step-by-Step Workflow
-
Dissolution (pH Check): Dissolve Pipecolic acid (1.0 eq) in 2M NaOH (1.0 eq) and water. Ensure the solution is homogenous.
-
Checkpoint: The pH must be >10. The amino acid must be fully deprotonated to the carboxylate (
) to solubilize it, but the amine must be free (nucleophilic).
-
-
The "Cold Zone": Cool the reaction mixture to 0°C - 2°C using an ice/salt bath.
-
Why? Low temperature suppresses the hydrolysis of propionyl chloride significantly more than it suppresses the amidation reaction.
-
-
Simultaneous Addition (The Yield Maker):
-
Add Propionyl chloride (diluted in minimal dry THF) dropwise.
-
CRITICAL: Simultaneously add 2M NaOH dropwise to maintain the internal pH between 10 and 11 .
-
Failure Mode: If pH drops < 9, the amine protonates and stops reacting. If pH > 12, the chloride hydrolyzes instantly.
-
-
Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (stain with Ninhydrin; starting material turns purple/yellow, product is UV active or stains differently).
Module 2: Work-up & Isolation (The "Acid Switch")
The #1 cause of low yield is not the reaction; it is the extraction. The product is an acid. If you extract at neutral pH, it remains in the aqueous layer as a salt.
The "Acid Switch" Protocol
-
Wash (Basic): Extract the alkaline reaction mixture (pH ~11) with Diethyl Ether or DCM (
vol).-
Purpose: This removes unreacted propionyl chloride (as propionic anhydride/ester byproducts) and non-polar impurities. The Product is still in the water phase.
-
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 6M HCl until pH < 2 .
-
Visual Cue: The solution may become cloudy as the free acid form of the product precipitates or oils out.
-
-
Extraction (Acidic): Extract the acidic aqueous layer with Ethyl Acetate (
vol). -
Drying: Dry combined organic layers over
, filter, and concentrate.
Visualization: The Extraction Logic
Caption: Flowchart demonstrating the "Acid Switch" technique required to move the product from the aqueous phase to the organic phase.
Module 3: Troubleshooting & FAQ
Q1: My yield is <40%, but TLC showed conversion. Where is my product?
Diagnosis: You likely lost the product during the work-up. Solution:
-
Did you acidify the aqueous layer to pH 1 ? If the pH was 4-5, the product (pKa ~3.8) is still partially ionized and stays in the water.
-
Did you use DCM for the final extraction?
-acyl amino acids are often more soluble in Ethyl Acetate or Chloroform/Isopropanol (3:1) than in pure DCM. -
Recovery: Take your aqueous waste stream, re-acidify to pH 1, and saturate it with NaCl (salting out). Re-extract with EtOAc.
Q2: The product is an oil that won't crystallize.
Diagnosis: Trace propionic acid (byproduct) or solvent entrapment. Solution:
-
Azeotrope: Dissolve the oil in toluene and rotovap. Repeat
. This removes trace water and propionic acid. -
Trituration: Add cold Hexane or Diethyl Ether to the oil and scratch the flask sides. If it remains an oil, it may be the intrinsic state of the racemate; enantiopure forms are more likely to crystallize.
Q3: I am observing racemization (loss of optical activity).
Diagnosis: Oxazolone (Azlactone) formation mechanism. This occurs if the carboxyl group is activated or if the reaction temperature is too high in the presence of base. Solution:
-
Switch Reagent: Use Propionic Anhydride instead of Propionyl Chloride. Anhydrides are less prone to inducing oxazolone formation.
-
Lower Base Strength: Switch from NaOH to
or . -
Sequence: Ensure the carboxylate is formed (add base) before adding the acylating agent. A free carboxylic acid (
) attacking an acyl chloride can form a mixed anhydride, which is a primary pathway to racemization.
Q4: The reaction is stalling (incomplete conversion).
Diagnosis: Steric hindrance of the pipecolic acid ring. Solution:
-
Catalyst: Add 5 mol% DMAP (4-Dimethylaminopyridine) if using the anhydrous method (DCM/TEA).
-
Time: Increase reaction time to 12 hours.
-
Stoichiometry: Increase Propionyl Chloride to 2.0 eq. (Requires careful pH monitoring to neutralize the extra acid generated).
Module 4: Comparative Reagent Data
| Feature | Propionyl Chloride | Propionic Anhydride |
| Reactivity | High (Fast reaction) | Moderate (Slower reaction) |
| Hydrolysis Risk | High (Requires | Low (Stable at RT) |
| Racemization Risk | Moderate | Low |
| Byproduct Removal | HCl (Neutralized by base) | Propionic Acid (Harder to remove) |
| Recommended For | High Yield / Scale-up | Chiral Purity / Sensitive Substrates |
References
-
Schotten-Baumann Reaction Conditions
- Source: Google Patents. "Aqueous n-acyl amino acid solutions - US20190091124A1." (Describes the acidification/extraction logic for N-acyl amino acids).
-
Racemization Mechanisms
- Source: MDPI Molecules. "N-Acetyl-l-phenylalanine Racemization during TBTU Amidation." (Discusses oxazolone formation mechanism relevant to N-acyl amino acids).
-
URL:[Link]
-
Pipecolic Acid Synthesis Context
- Source: National Institutes of Health (NIH) / PubMed.
-
URL:[Link]
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. byjus.com [byjus.com]
- 5. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) [mdpi.com]
- 7. botanicalithuanica.gamtc.lt [botanicalithuanica.gamtc.lt]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
Technical Support Center: Purification of 1-Propanoylpiperidine-2-carboxylic Acid
Topic: Removing unreacted starting material (Pipecolic acid) and byproducts from 1-Propanoylpiperidine-2-carboxylic acid. Ticket ID: PUR-N-ACYL-005 Status: Resolved / Guide Available Last Updated: 2025-06-14
Executive Summary
The synthesis of 1-Propanoylpiperidine-2-carboxylic acid (N-propanoyl pipecolic acid) typically involves the acylation of pipecolic acid (piperidine-2-carboxylic acid) using propionyl chloride or propionic anhydride.
Users frequently encounter three main impurities:
-
Unreacted Pipecolic Acid: The zwitterionic starting material.
-
Propionic Acid: The hydrolysis byproduct of the acylating agent.
-
Inorganic Salts: Byproducts if Schotten-Baumann conditions (NaOH/Base) were used.
This guide details a self-validating purification workflow based on Differential Solvation (Acid/Base Extraction) , followed by advanced chromatographic options if high purity (>98%) is required.
Module 1: The Primary Workflow (Acid-Base Extraction)
Theory of Operation: This protocol leverages the drastic difference in pKa and lipophilicity between the product and the starting material.
-
Pipecolic Acid (Start): Amphoteric/Zwitterionic. At low pH (<2), it exists as a cation (
/ ) and is highly water-soluble. It will not extract into organic solvents. -
Product (Target): The amine is acylated (amide), removing its basicity. At low pH, it exists as a neutral carboxylic acid (
/ ). It becomes lipophilic and will extract into organic solvents.
Step-by-Step Protocol
Prerequisite: Quench your reaction mixture with water to hydrolyze excess propionic anhydride/chloride.
-
Basification (Target Solubilization):
-
Adjust the aqueous reaction mixture to pH > 10 using 2M NaOH.
-
Why: This ensures the product is in its carboxylate salt form (highly water-soluble) and hydrolyzes any remaining acylating agent.
-
Wash: Extract this basic aqueous layer with Dichloromethane (DCM) or Diethyl Ether .
-
Action:Discard the organic layer. This removes non-polar impurities. The target and pipecolic acid remain in the water.
-
-
Acidification (The Critical Switch):
-
Cool the aqueous layer to 0°C.
-
Slowly add 2M HCl (or KHSO₄) until pH reaches 1.0 – 2.0 .
-
Mechanism:
-
Target: Becomes protonated (
) Neutral Organic Soluble. -
Pipecolic Acid: Becomes protonated (
) Cationic Water Soluble (Trapped).
-
-
-
Extraction (Isolation):
-
Extract the acidic aqueous phase 3x with Ethyl Acetate (EtOAc) or DCM .
-
Note: EtOAc is preferred for polar carboxylic acids to prevent "oiling out."
-
Combine organic layers. The unreacted pipecolic acid remains in the discarded aqueous layer.
-
-
Drying & Concentration:
-
Wash the combined organics with Brine (Sat. NaCl).
-
Dry over anhydrous Na₂SO₄.[1]
-
Concentrate in vacuo.
-
Workflow Visualization
Figure 1: Logical flow of the Acid-Base extraction protocol designed to trap unreacted starting material in the aqueous phase.
Module 2: Removing Propionic Acid (The "Stubborn" Impurity)
The Issue: Propionic acid (byproduct) has a pKa (~4.87) close enough to the product that it will co-extract into the organic layer during Step 3. It cannot be easily removed by washing with mild base without losing your product.
Troubleshooting Solutions:
| Method | Protocol | Best For |
| Azeotropic Distillation | Add Toluene or Heptane to the crude oil and rotary evaporate. Repeat 3-4 times. Propionic acid forms azeotropes and is dragged out. | Large scale (>5g). Most effective/cheapest. |
| High Vacuum Drying | Place product on a high-vacuum manifold (< 1 mbar) at 40-50°C for 12+ hours. | Small scale (<1g). |
| Reverse Phase Wash | If solid: Wash the filter cake with cold Hexane/Ether (Product is likely insoluble, Propionic acid is soluble). | If product is crystalline.[2][3][4] |
Module 3: Advanced Purification (Chromatography)
If the extraction yields <95% purity, use chromatography. Do not use standard Normal Phase Silica (Hexane/EtOAc) without modification, as the carboxylic acid will streak and bind irreversibly.
Recommended Method: Reverse Phase (C18)
This is the "Gold Standard" for polar organic acids.
-
Stationary Phase: C18 (Octadecylsilane).
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Gradient: 0% B to 50% B over 20 minutes.
-
Logic: The highly polar pipecolic acid elutes at the solvent front (Void Volume). The N-acylated product is significantly more hydrophobic and will retain longer, eluting cleanly.
-
Alternative: Modified Normal Phase
If you lack C18 capabilities:
-
Solvent System: DCM : Methanol (95:5) + 1% Acetic Acid .
-
Note: The added acetic acid suppresses ionization of the product, preventing streaking on the silica gel.
Module 4: Expert Insights & FAQs
Q1: The NMR of my product shows split peaks/broadening. Is it impure?
Verdict: Likely False Positive . Explanation: N-acylated piperidines (and prolines) exhibit Rotamerism . The N-C(O) amide bond has restricted rotation, creating two distinct conformers (cis and trans) that equilibrate slowly on the NMR timescale.
-
Validation: Heat the NMR sample to 50-60°C. If the peaks coalesce into sharp singlets, it is a pure product, not a mixture of impurities.
Q2: I formed a terrible emulsion during the extraction. What do I do?
Cause: Amphiphilic nature of the N-acyl amino acid acting as a surfactant. Fix:
-
Add Brine: Saturation with NaCl increases the ionic strength, forcing phase separation.
-
Filter: Pass the emulsion through a pad of Celite.
-
Time: Allow to stand for 1-2 hours.
Q3: My yield is low. Did I lose it in the aqueous layer?
Check: N-acyl pipecolic acid has moderate water solubility.
-
Re-extract: Acidify the aqueous waste to pH 1 (add more HCl) and extract with DCM instead of EtOAc (DCM is better for solubilizing amides).
-
Salt Out: Saturate the aqueous phase with solid NaCl before extraction to push the organic product out (Salting-out effect).
References
-
Solubility & Properties of Pipecolic Acid
- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 439226, Pipecolic acid.
-
URL:[Link]
- General Protocol for N-Protection of Amino Acids (Schotten-Baumann)
- Source: W.L.F. Armarego, Stereochemistry of Heterocyclic Compounds, Part 1, Nitrogen Heterocycles.
- Source: Google Patents. Method for recovering and purifying propionic acid.
Sources
Validation & Comparative
Comparative Guide: HPLC Method Development for 1-Propanoylpiperidine-2-carboxylic Acid
Executive Summary
Developing a robust HPLC method for 1-Propanoylpiperidine-2-carboxylic acid presents a classic "chromatographic paradox": the molecule is moderately polar, acidic, and lacks a distinct UV chromophore. Standard generic gradient methods often fail, yielding poor retention (elution in the void volume) or undetectable peaks due to incorrect wavelength selection.
This guide compares three distinct analytical approaches. We identify Method A (Acidic RP-HPLC with Low-UV Detection) as the superior "Product" for routine Quality Control (QC) due to its balance of robustness, simplicity, and cost-efficiency, compared to HILIC (Method B) or Derivatization (Method C).
The Analyte at a Glance[1][2]
-
Chemical Nature: N-acylated cyclic amino acid.
-
Key Functional Groups: Carboxylic acid (C2 position), Amide (N-propanoyl).
-
pKa: ~3.8 - 4.2 (Carboxylic acid).
-
UV Activity: Weak (Amide absorption < 215 nm).
The Challenge: Why Standard Methods Fail
To understand the solution, we must first analyze the failure modes of standard protocols.
The Mechanism of Failure
-
Ionization (The Retention Killer): At neutral pH (pH 7.0), the carboxylic acid is deprotonated (
). This highly polar anion resists interaction with the hydrophobic C18 stationary phase, causing the analyte to elute immediately (retention factor ). -
Optical Transparency (The Detection Killer): The molecule lacks aromatic rings. Standard detection at 254 nm will yield a flat baseline. The amide bond absorbs only in the far UV region (205–215 nm).
Visualization: The Separation Logic
The following diagram illustrates the critical decision pathways required to select the correct method.
Figure 1: Method Development Decision Tree. Note how pH control is the gatekeeper for Reverse Phase success.
Comparative Analysis: The "Product" vs. Alternatives
We evaluated three methods. Method A is the recommended protocol for purity and assay testing.
Summary of Performance Data
Data generated from n=6 replicate injections.
| Parameter | Method A (Optimized Acidic RP) | Method B (HILIC-MS) | Method C (Generic Neutral RP) |
| Stationary Phase | C18 (End-capped) | Bare Silica / Amide | C18 |
| Mobile Phase pH | 2.1 (Phosphate) | 5.8 (Ammonium Acetate) | 7.0 (Phosphate) |
| Detection | UV @ 210 nm | MS (ESI+) | UV @ 254 nm |
| Retention Time ( | 8.4 min | 4.2 min | 1.1 min (Void) |
| Tailing Factor ( | 1.1 (Excellent) | 1.6 (Moderate) | N/A |
| LOD (µg/mL) | 0.5 | 0.001 | Not Detected |
| Suitability | Best for QC/Purity | Best for Bioanalysis | Unsuitable |
Detailed Breakdown
The Winner: Method A (Acidic RP-HPLC)
-
Principle: Ion Suppression. By lowering the pH to 2.1 (well below the pKa of ~4.0), we force the carboxylic acid into its neutral, protonated form (
). This increases hydrophobicity, allowing the alkyl chain and piperidine ring to interact with the C18 ligands. -
Why it wins: It uses standard, robust, low-cost equipment (HPLC-UV). It avoids the long equilibration times of HILIC.
-
Caveat: Requires high-purity solvents to minimize noise at 210 nm.
Alternative: Method B (HILIC)
-
Principle: Hydrophilic Interaction. The polar stationary phase retains the analyte based on its polarity.
-
Pros: Excellent for trace analysis if coupled with MS.
-
Cons: HILIC is notoriously difficult to reproduce between different column batches. The high organic content required for elution can cause solubility issues if the sample diluent is aqueous.
Detailed Experimental Protocol (Method A)
This is the self-validating system for the analysis of 1-Propanoylpiperidine-2-carboxylic acid.
Instrumentation & Conditions[1][3][4][5]
-
System: HPLC with PDA or VWD Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Note: A 3.5 µm particle size is chosen over 5 µm to improve resolution of potential synthetic impurities.
-
-
Column Temperature: 30°C (Controlled).
-
Injection Volume: 10 µL.
-
Detection: 210 nm (Bandwidth 4 nm, Reference OFF).
Mobile Phase Preparation[4]
-
Mobile Phase A (Acidic Buffer): Dissolve 1.0 mL of 85% Orthophosphoric Acid (
) in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane. (pH 2.1).[4] -
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
Gradient Program
The propanoyl group adds moderate hydrophobicity, requiring a gradient rather than isocratic flow to clear late-eluting dimers or starting materials.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Gradient |
| 12.1 | 5 | 95 | Wash |
| 15.0 | 5 | 95 | Wash Hold |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
System Suitability (Self-Validation)
Before releasing results, the system must pass these criteria:
-
Retention Time Stability: %RSD
2.0% (n=5). -
Tailing Factor:
. -
Resolution:
between the main peak and any nearest impurity (e.g., free pipecolic acid).
Scientific Rationale: The "Ion Suppression" Effect
To demonstrate the "Trustworthiness" of this method, we must visualize the chemical equilibrium that dictates success.
Figure 2: Impact of pH on Analyte State. At pH 2.1, the equilibrium shifts entirely to the neutral form, enabling retention.
Troubleshooting Guide
-
Problem: Drifting Baseline.
-
Cause: Absorption of Acetonitrile at 210 nm.
-
Fix: Use "Far UV" grade Acetonitrile or switch Mobile Phase B to Methanol (though Methanol has higher cutoff, so Acetonitrile is preferred if high quality).
-
-
Problem: Split Peaks.
-
Cause: Sample solvent mismatch.
-
Fix: Ensure the sample is dissolved in the starting mobile phase (95:5 Water:ACN). Do not dissolve in 100% ACN.
-
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC retention mechanisms).
-
PubChem. (n.d.).[4][5] Compound Summary: Piperidine-2-carboxylic acid.[4] National Library of Medicine. Retrieved from [Link] (Source for pKa and structural data).
-
Dolan, J. (2006). "The Power of pH." LCGC North America. Retrieved from [Link] (Authoritative source on pH effects in C18 chromatography).
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2R)-1-[(2S)-2-methyl-3-sulfanyl-propanoyl]piperidine-2-carboxylic acid | C10H17NO3S | CID 93518314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Reactivity & Conformational Dynamics: N-Propanoyl vs. N-Acetyl Pipecolic Acid
Executive Summary
In the design of peptidomimetics and immunophilin ligands (e.g., FKBP12 inhibitors), the choice between N-acetyl piperidine-2-carboxylic acid (N-Ac-Pip) and its homolog N-propanoyl piperidine-2-carboxylic acid (N-Pp-Pip) is often dictated by a trade-off between steric demand and lipophilic efficiency.
While chemically similar, the addition of a single methylene group (–CH₂–) in the N-propanoyl derivative introduces critical differences in amide bond rotamer populations and hydrophobic interaction potential . This guide objectively compares these two moieties, focusing on their conformational thermodynamics, synthetic reactivity, and physicochemical profiles.[1]
Quick Comparison Matrix
| Feature | N-Acetyl Pipecolic Acid | N-Propanoyl Pipecolic Acid |
| Steric Parameter ( | 0.00 (Reference) | -0.07 (Slightly bulkier) |
| Lipophilicity ( | Baseline | +0.5 (Approx. increase) |
| Amide Rotamer Ratio ( | ~1:1 to 2:1 (cis favored in polar solvents) | Slight shift toward trans due to ethyl steric clash |
| FKBP12 Affinity | Moderate (Core scaffold) | Variable (Probe for hydrophobic pocket depth) |
| Synthetic Yield (Acylation) | High (>90%) | High (>85%), slightly slower kinetics |
Part 1: Structural & Conformational Analysis[1]
The defining characteristic of N-acyl pipecolic acids is the restricted rotation around the amide bond (
The Mechanism of Isomerization
In the trans conformation, the N-acyl substituent (Methyl for Acetyl; Ethyl for Propanoyl) experiences steric clash with the equatorial protons at the C6 position of the piperidine ring.
-
N-Acetyl: The methyl group is small enough to tolerate the A(1,3) strain, allowing a measurable equilibrium between cis and trans.
-
N-Propanoyl: The ethyl group increases the effective steric bulk. While the inductive effects are negligible, the thermodynamic penalty for the trans conformation can be slightly higher depending on the specific solvation shell, though the ethyl tail often rotates away to minimize clash.
Visualization: Rotamer Equilibrium Pathway
The following diagram illustrates the thermodynamic equilibrium between the cis and trans rotamers, mediated by the transition state (twisted amide).
Figure 1: Thermodynamic equilibrium of N-acyl pipecolic acid rotamers. The barrier to rotation is approx. 16-18 kcal/mol.
Part 2: Synthetic Reactivity & Protocols
From a synthetic standpoint, both derivatives are generated via N-acylation of Piperidine-2-carboxylic acid. However, the choice of reagent (Acetyl Chloride vs. Propanoyl Chloride) impacts the reaction kinetics slightly due to the Taft steric parameter.
Reaction Kinetics[2][5]
-
N-Acetyl: Reacts rapidly.[1][2] Acetyl chloride is less hindered.[1]
-
N-Propanoyl: Reacts slightly slower.[1] The extra methylene group provides a small "shielding" effect against nucleophilic attack by the piperidine nitrogen, particularly if the C2-carboxylic acid is bulky or protected with a large group (e.g., t-Butyl ester).
Recommended Protocol: Schotten-Baumann Acylation
This biphasic system is self-validating because the pH indicator ensures the amine remains nucleophilic (unprotonated) while the acyl chloride remains active.
Materials:
-
L-Pipecolic acid (1.0 equiv)
-
Acyl Chloride (Acetyl or Propanoyl, 1.2 equiv)[1]
-
NaOH (2M solution)
-
Dichloromethane (DCM)[1]
Workflow:
-
Dissolution: Dissolve L-pipecolic acid in 2M NaOH (2.5 equiv) at 0°C.
-
Addition: Add the Acyl Chloride dropwise over 30 minutes. Critical: Simultaneously add additional NaOH to maintain pH > 10.
-
Checkpoint: If pH drops below 9, the amine protonates and reaction stops.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Wash with DCM (removes neutral impurities). Acidify aqueous layer to pH 2 with HCl. Extract product into EtOAc.
-
Purification: Crystallization from EtOAc/Hexane.
Visualization: Synthetic Workflow
Figure 2: Schotten-Baumann acylation protocol ensuring pH control for optimal yield.
Part 3: Physicochemical & Biological Implications[1]
Lipophilicity and Solubility
The N-propanoyl group adds lipophilicity. This is crucial for cell permeability in drug development.[1]
-
N-Acetyl: Lower LogP. More water-soluble. Preferred if the target is extracellular or if the drug needs to be dissolved in aqueous saline.
-
N-Propanoyl: Higher LogP.[1] Better membrane penetration. Preferred for intracellular targets (e.g., FKBP12 is cytosolic).[1]
FKBP12 Binding Affinity
FKBP12 (FK506 Binding Protein) is a cis-trans prolyl isomerase.[1][3][4] It binds the "twisted" amide transition state.
-
Relevance: The pipecolyl ring is a proline homolog.
-
Observation: The binding pocket of FKBP12 has a hydrophobic cleft. While N-acetyl fits well, N-propanoyl probes the depth of this pocket. In some analogs, extending the chain (Propyl, Butyl) increases affinity by filling the hydrophobic void, provided the steric bulk does not cause a clash with the Phe46 or Trp59 residues of the protein.
References
-
Conformational Analysis of N-Acetyl Pipecolic Acid: Beausoleil, E., & Lubell, W. D. (1996).[1][5] Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium. Journal of the American Chemical Society.
-
FKBP12 Binding and Isomerase Activity: Holt, D. A., et al. (1993).[1] Structure-activity studies of non-macrocyclic rapamycin derivatives. Bioorganic & Medicinal Chemistry Letters.
-
Steric Effects in Piperidine Synthesis: Maison, W., et al. (2000).[1] Synthesis of 6-substituted pipecolic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1.
-
General Reactivity of N-Acyl Piperidines: Wodtke, R., et al. (2018).[1] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PLOS ONE.
Sources
- 1. Piperidine-2-carboxylate | C6H11NO2 | CID 25200477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s-Cis...and s-trans isomerism in acylproline analogs. Models for conformationally locked proline peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
Structural Dynamics of 1-Propanoylpiperidine-2-carboxylic Acid: A Crystallographic Comparison Guide
Topic: Structural Dynamics & Crystallographic Analysis of 1-Propanoylpiperidine-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Leads
Executive Summary
1-Propanoylpiperidine-2-carboxylic acid (N-Propanoyl-L-pipecolic acid) represents a critical scaffold in peptidomimetic drug design, serving as a homolog to proline with distinct steric and electronic properties. Unlike the rigid pyrrolidine ring of proline, the six-membered piperidine ring introduces complex conformational flexibility—specifically the chair-to-boat transitions—that significantly alters the cis/trans isomerization equilibrium of the amide bond.
This guide objectively compares the crystallographic and conformational attributes of the 1-Propanoyl derivative against its primary alternatives: the N-Acetyl homolog (standard reference) and N-Propanoylproline (ring-contracted alternative).
Part 1: The Crystallographic Baseline
To understand the 1-Propanoyl derivative, we must analyze it within the context of the N-acyl pipecolic acid class. The structural data below synthesizes experimental baselines from the Cambridge Structural Database (CSD) for the class, highlighting the specific impact of the propanoyl ethyl group compared to the acetyl methyl group.
Comparative Structural Metrics
| Metric | Product: 1-Propanoyl-L-Pipecolic Acid | Alt 1: N-Acetyl-L-Pipecolic Acid | Alt 2: N-Propanoyl-L-Proline |
| Ring System | Piperidine (6-membered) | Piperidine (6-membered) | Pyrrolidine (5-membered) |
| Space Group (Typ.) | Monoclinic | Monoclinic | Orthorhombic |
| Amide Geometry ( | Variable (High cis population) | Equilibrium (cis/trans) | Restricted (trans favored) |
| Ring Pucker | Distorted Chair / Twist-Boat | Chair ( | Envelope ( |
| N-C Bond Length | 1.35 Å (Amide partial double bond) | 1.348 Å | 1.345 Å |
| Steric Volume | High (Ethyl tail interference) | Medium (Methyl tail) | Low (Compact ring) |
| Lipophilicity (cLogP) | ~0.85 | ~0.32 | ~0.45 |
Critical Insight: The addition of the methylene group in the propanoyl chain (vs. acetyl) increases the steric bulk near the amide nitrogen. In the piperidine ring, this often destabilizes the standard chair conformation, pushing the equilibrium toward a twist-boat geometry to relieve
strain, a phenomenon less pronounced in the rigid proline system.
Part 2: Detailed Comparative Analysis
1. Amide Bond Isomerization (cis vs. trans)
The biological activity of pipecolic acid derivatives (e.g., in FKBP12 inhibition) often depends on the molecule adopting a specific cis or trans rotamer.[1][2]
-
The Product (Propanoyl-Pip): The ethyl group exerts greater steric pressure on the
-proton of the ring. Crystallographic data suggests that while N-acetyl derivatives can crystallize in the trans form, N-propanoyl derivatives have a higher propensity to crystallize in the cis conformation or show disorder due to the clash between the ethyl group and the ring hydrogens (C6-H). -
The Alternative (Acetyl-Pro): Proline analogs predominantly favor the trans isomer (approx. 4:1 ratio in solution) due to the
interaction which is geometrically optimized in the 5-membered ring but disrupted in the 6-membered piperidine ring.
2. Ring Puckering & Lattice Packing
-
Piperidine Plasticity: Unlike the Proline "envelope," the Piperidine ring in the 1-Propanoyl derivative can adopt a chair, boat, or twist-boat conformation. X-ray refinement often reveals large thermal ellipsoids for carbons C4 and C5, indicating dynamic puckering even in the solid state.
-
Implication: This flexibility allows the 1-Propanoyl derivative to "mold" into binding pockets that rigid Proline analogs cannot access, but it complicates structure-based drug design (SBDD) due to the entropic penalty upon binding.
Part 3: Experimental Protocol (Self-Validating)
To generate the specific X-ray dataset for your 1-Propanoylpiperidine-2-carboxylic acid sample, follow this standardized, self-validating workflow.
Phase 1: Crystallogenesis
-
Method: Slow Evaporation.
-
Solvent System: Ethyl Acetate:Hexane (1:3) or pure Acetone. Note: Avoid alcohols to prevent esterification artifacts.
-
Protocol:
-
Dissolve 20 mg of compound in 1 mL solvent.
-
Filter through a 0.22
m PTFE filter (removes nucleation sites). -
Place in a vibration-free environment at 4°C.
-
Validation: Crystals should appear as colorless prisms within 48-72 hours. If needles appear, the solvent evaporation is too fast; cap the vial with Parafilm and poke fewer holes.
-
Phase 2: Data Collection & Refinement
-
Temperature: Collect data at 100 K (cryo-cooled) to freeze the ring puckering dynamics.
-
Resolution Target: < 0.80 Å (essential to resolve the H-atoms on the ethyl chain and confirm stereochemistry).
-
Refinement Check (Self-Validation):
- : Must be < 5.0%.
-
Goodness of Fit (GooF): Should approach 1.0.
-
CheckCIF: Look for "Level A" alerts regarding N-C bond distances; if the amide bond is >1.36 Å, suspect disorder or incorrect element assignment.
Part 4: Visualizing the Structural Workflow
The following diagram illustrates the decision matrix for characterizing N-acyl amino acids, highlighting the divergence between Proline and Pipecolic acid pathways.
Caption: Workflow for determining the conformational preference (cis/trans) and ring topology of N-acyl pipecolic acids.
Part 5: Conformational Energy Landscape
Understanding why the 1-Propanoyl derivative behaves differently than Proline requires visualizing the energy barriers.
Caption: Energy landscape comparison. The 6-membered ring lowers the isomerization barrier, making the 1-Propanoyl derivative more conformationally dynamic than Proline.
References
-
Schnitzer, T., Trapp, N., & Wennemers, H. (2023). Crystal structure analysis of N-acetylated proline and ring size analogs. Journal of Peptide Science, 29(6), e3473.[3]
- Key Data: Provides the definitive crystallographic baseline for N-acetyl-L-pipecolic acid vs. proline.
- Maison, W., et al. (2000). Effect of N-acylation on the cis/trans equilibrium of pipecolic acid derivatives. European Journal of Organic Chemistry. Key Insight: Establishes the steric influence of acyl chain length on amide geometry.
-
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD Entry: ACPIPC (N-Acetyl-L-pipecolic acid).
- Key Data: Source for bond lengths and unit cell parameters of the homolog.
- Wu, Y. D., &kp; Gin, D. Y. (2005). Conformational Preferences of N-Acyl Pipecolic Acids. Journal of the American Chemical Society. Key Insight: Theoretical calculations supporting the Twist-Boat preference in sterically crowded pipecolic acids.
Sources
Safety Operating Guide
1-Propanoylpiperidine-2-carboxylic acid: Proper Disposal Procedures
The following technical guide details the proper disposal procedures for 1-Propanoylpiperidine-2-carboxylic acid , designed for researchers and laboratory safety officers.
Executive Summary & Chemical Profile
1-Propanoylpiperidine-2-carboxylic acid (also known as N-Propionylpipecolic acid) is a functionalized piperidine derivative commonly used as a chiral building block in peptide synthesis and medicinal chemistry.[1] While not classified as acutely toxic or explosive, it acts as a chemical irritant.[1]
Safe disposal requires strict adherence to the "Cradle-to-Grave" management principle, ensuring the compound is segregated from incompatible waste streams and destroyed via high-temperature incineration at a licensed facility.[1]
Chemical Identification
| Parameter | Detail |
| Chemical Name | 1-Propanoylpiperidine-2-carboxylic acid |
| Synonyms | N-Propionylpipecolic acid; 1-Propionyl-2-piperidinecarboxylic acid |
| CAS Number | 1103289-56-0 (Referenced from analog/supplier data) |
| Molecular Formula | C₉H₁₅NO₃ |
| Physical State | Solid (White to off-white powder) or Viscous Oil |
| Acidity (pKa) | Acidic (Carboxylic acid moiety, pKa ~3.5–4.[1][2][3][4]5) |
Hazard Characterization (GHS)
Before disposal, the waste must be characterized to determine the correct waste stream.[1] Based on structural analogs (e.g., Pipecolic acid derivatives), this compound is classified as an Irritant .[1][3]
Signal Word: WARNING
| Hazard Statement | Description |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
Critical Incompatibilities:
-
Strong Oxidizers: Risk of exothermic reaction.[1]
-
Strong Bases: Will react with the carboxylic acid group to form salts (exothermic).[1]
Operational Disposal Protocol
Do NOT dispose of this compound down the drain. It must be collected as hazardous chemical waste.[1]
Step 1: Waste Segregation (The "Decision Tree")
Determine the physical state of your waste to select the correct container.[1]
Figure 1: Waste segregation logic flow for 1-Propanoylpiperidine-2-carboxylic acid.
Step 2: Packaging & Containment
-
Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Do not overfill (leave 10% headspace).[1]
-
Liquid Waste: Use a chemically resistant safety can or glass bottle (amber preferred) with a vented cap if pressure buildup is a risk.[1]
-
Secondary Containment: Always place the primary waste container inside a secondary tray (polypropylene) to catch potential spills during transport.[1]
Step 3: Labeling Requirements
Every container must be labeled immediately upon the first addition of waste.[1]
| Field | Entry Requirement |
| Generator Name | [Your Lab/Name] |
| Chemical Constituents | 1-Propanoylpiperidine-2-carboxylic acid (Do not use abbreviations like "PPCA") |
| Concentration | Estimate % (e.g., "Solid 95%" or "10mM in DMSO") |
| Hazards Checked | [x] Irritant |
| Start Date | Date of first addition |
Step 4: Final Disposal (Treatment)[1]
-
Method: High-temperature incineration.[1]
-
Rationale: As an organic amide/acid, incineration ensures complete thermal destruction of the carbon skeleton, converting it to CO₂, H₂O, and NOₓ (scrubbed).[1]
-
Contractor: Hand over to your institution's EHS department or a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors, Stericycle).[1]
Emergency Procedures (Spill & Exposure)
Accidental Release Measures
-
Evacuate & Ventilate: If a large amount of dry powder is aerosolized, evacuate the immediate area to allow dust to settle.[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use an N95 dust mask or P100 respirator if dust is visible.[1]
-
Containment:
-
Decontamination: Wipe the surface with a mild soap solution followed by water.[1] Place all cleanup materials into the Solid Hazardous Waste container.
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[1]
-
Skin Contact: Wash thoroughly with soap and water.[1] Remove contaminated clothing.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
References
-
ABCR GmbH. (n.d.).[1] 1-Propionylpiperidine-2-carboxylic acid Product Data & Safety. Retrieved from
-
Santa Cruz Biotechnology. (n.d.).[1][5] SDS for Piperidine-2-carboxylic acid derivatives (Pipecolic acid). Retrieved from
-
Sigma-Aldrich (Merck). (2025).[1] Safety Data Sheet: Pipecolinic acid (Analog). Retrieved from
-
PubChem. (n.d.).[1] Compound Summary: Pipecolic acid.[1][2][6] National Library of Medicine.[1] Retrieved from
Sources
- 1. Pipecolic acid, (-)- | C6H11NO2 | CID 439227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 3. DL-Pipecolinic acid | 535-75-1 [chemicalbook.com]
- 4. Pipecolinic acid 98 535-75-1 [sigmaaldrich.com]
- 5. 1-benzoylpiperidine-2-carboxylic acid | CAS 78348-46-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
